Product packaging for BLOOD-COAGULATION FACTOR VIII)(Cat. No.:CAS No. 113189-02-9)

BLOOD-COAGULATION FACTOR VIII)

Cat. No.: B1169038
CAS No.: 113189-02-9
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Description

Historical Context and Discovery within Hemostasis

The recognition of inherited bleeding disorders, now known as hemophilia, dates back to ancient times, with descriptions found in Talmudic records from the 3rd century diapharma.commedscape.com. The modern scientific investigation into hemophilia commenced in the early 19th century with seminal descriptions by John Otto in 1803 and a comprehensive review by Nasse in 1820 medscape.com. Although laboratory defects in blood clotting were identified by Wright in 1893, the specific clotting factor responsible for hemophilia A, later designated Factor VIII, was not isolated until 1937 by Patek and Taylor medscape.com. They named this crucial component "antihemophilic factor" (AHF) diapharma.commedscape.com.

Further advancements in the 1950s included the introduction of a bioassay for FVIII activity medscape.com. A significant breakthrough in treatment came in the mid-1960s when Dr. Judith Graham Pool discovered that cryoprecipitate, a component derived from thawing fresh frozen plasma, was highly rich in FVIII hematology.orgbleeding.org. This discovery allowed for the administration of more concentrated FVIII in smaller volumes, facilitating outpatient treatment and elective surgeries for hemophilia A patients hematology.orgbleeding.org. By the late 1960s and early 1970s, methods for producing lyophilized (freeze-dried) FVIII concentrates from pooled plasma were developed, revolutionizing home treatment and improving patient quality of life hematology.orgbleeding.org. The cloning of the FVIII gene in 1984 marked another pivotal moment, paving the way for the development of recombinant human FVIII, which received U.S. FDA approval in 1992 hematology.orgbleeding.orgwikipedia.org.

Academic Classification and Nomenclature of Blood-Coagulation Factor VIII

Blood-Coagulation Factor VIII (FVIII) is formally classified as a non-enzymatic plasma glycoprotein (B1211001) diapharma.commdpi.comresearchgate.netresearchgate.netabcam.com. It is also known by several synonyms, including Antihemophilic Factor (AHF), Antihemophilic Globulin, and Procoagulant Component diapharma.comabcam.comhmdb.cauniprot.orgwikipedia.org. The human FVIII protein is encoded by the F8 gene, located on the long arm of the X chromosome at band Xq28 diapharma.commedscape.comwikipedia.orgnih.gov.

FVIII is synthesized as a large single-chain protein with a molecular weight of approximately 330 kDa diapharma.com. Upon secretion into the blood, it is processed into a heterodimer composed of a heavy chain (comprising A1, A2, and B domains) and a light chain (comprising A3, C1, and C2 domains), which are held together by metal ions diapharma.comresearchgate.netresearchgate.netwikipedia.orgashpublications.orgfrontiersin.org. The B-domain, a large and heavily glycosylated region, is notable because it is not essential for the cofactor's function and is often removed in bioengineered variants to facilitate recombinant protein production, particularly for gene therapy applications due to packaging capacity limitations of viral vectors diapharma.comresearchgate.netresearchgate.netashpublications.org.

In circulation, FVIII exists predominantly as a non-covalently bound complex with von Willebrand Factor (VWF) diapharma.commedscape.commdpi.comresearchgate.netabcam.comwikipedia.orgashpublications.orgfrontiersin.orgnih.gov. This association with VWF is crucial as VWF acts as a chaperone, protecting FVIII from premature clearance and degradation, thereby significantly increasing its half-life in plasma diapharma.commedscape.commdpi.comwikipedia.orgashpublications.org.

Table 1: Key Characteristics of Blood-Coagulation Factor VIII

CharacteristicDetailSource
Official NameCoagulation Factor VIII (FVIII) diapharma.comabcam.comhmdb.cauniprot.orgwikipedia.orgnih.gov
SynonymsAntihemophilic Factor (AHF), Antihemophilic Globulin, Procoagulant Component diapharma.comabcam.comhmdb.cauniprot.orgwikipedia.org
ClassificationNon-enzymatic Plasma Glycoprotein diapharma.commdpi.comresearchgate.netresearchgate.netabcam.com
GeneF8 diapharma.commedscape.comwikipedia.orgnih.gov
Gene LocationX chromosome, Xq28 diapharma.commedscape.comwikipedia.org
Molecular WeightSynthesized as ~330 kDa single chain; secreted as ~280 kDa two-chain molecule diapharma.commdpi.comresearchgate.netresearchgate.netashpublications.org
Primary Structure2332 amino acids diapharma.com
Plasma Concentration~0.2 µg/ml diapharma.com
DomainsA1-A2-B (heavy chain), A3-C1-C2 (light chain) diapharma.comresearchgate.netresearchgate.netwikipedia.orgashpublications.orgfrontiersin.org
Circulating FormComplex with von Willebrand Factor (VWF) diapharma.commedscape.commdpi.comresearchgate.netabcam.comwikipedia.orgashpublications.orgfrontiersin.orgnih.gov
Plasma Half-life (with VWF)8-12 hours mdpi.com

Significance in the Coagulation Cascade: An Overview

Blood-Coagulation Factor VIII plays an indispensable role as a cofactor within the intrinsic pathway of the blood coagulation cascade medscape.comabcam.comashpublications.orgnih.govontosight.ai. Its primary function is to serve as a potent procoagulant cofactor for activated Factor IX (FIXa) diapharma.comresearchgate.netresearchgate.netabcam.comhmdb.caashpublications.orgnih.govnih.govontosight.ai.

At the site of vascular injury, FVIII is activated, primarily by thrombin or Factor Xa, through specific proteolytic cleavages diapharma.commedscape.comresearchgate.netashpublications.orgnih.gov. This activation leads to the dissociation of FVIII from VWF and its conversion into activated Factor VIII (FVIIIa) researchgate.netashpublications.orgnih.gov. The active FVIIIa then assembles with FIXa on a phospholipid surface (typically on activated platelet membranes) in the presence of calcium ions (Ca²⁺) to form a complex known as the intrinsic tenase complex diapharma.comresearchgate.netabcam.comhmdb.caashpublications.orgfrontiersin.orgnih.govbleeding.org.

The intrinsic tenase complex is crucial for the proteolytic activation of Factor X (FX) to Factor Xa (FXa) diapharma.comresearchgate.netashpublications.orgnih.govnih.govontosight.aibleeding.org. This step is considered the rate-limiting step in the propagation phase of sustained coagulation ashpublications.org. FVIIIa enhances the catalytic efficiency of FIXa in FXa generation by a remarkable 10⁴ to 10⁶-fold, significantly accelerating the coagulation process ashpublications.org. Subsequently, FXa, as part of the prothrombinase complex, converts prothrombin into thrombin, which then converts fibrinogen into fibrin (B1330869), forming the stable blood clot ontosight.aibleeding.org.

A deficiency or dysfunction of FVIII activity in humans leads to hemophilia A, the most common inherited bleeding disorder diapharma.commedscape.commdpi.comwikipedia.orgnih.govontosight.aiwikipedia.org. The severity of hemophilia A directly correlates with the residual FVIII activity levels.

Table 2: Classification of Hemophilia A Severity by Factor VIII Activity Levels

Severity ClassificationFactor VIII Activity Level (% of normal)Clinical Manifestation (General)Source
Severe Hemophilia< 1% (<0.01 IU/mL)Frequent spontaneous bleeding diapharma.commedscape.commdpi.comwikipedia.orgnih.gov
Moderate Hemophilia1% – 5% (0.01-0.05 IU/mL)Occasional spontaneous bleeding; bleeding with mild trauma diapharma.commedscape.commdpi.comwikipedia.orgnih.gov
Mild Hemophilia> 5% – < 40% (>0.05 to <0.40 IU/mL)Bleeding typically only after significant trauma or surgery diapharma.commedscape.commdpi.comwikipedia.orgnih.gov

Properties

CAS No.

113189-02-9

Molecular Formula

C28H47F3O

Origin of Product

United States

Molecular Architecture and Structural Biology of Blood Coagulation Factor Viii

Gene Structure and Organization: The F8 Locus

Exon-Intron Configuration and Genomic Complexity

The gene responsible for encoding blood-coagulation factor VIII, designated as F8, is situated on the long arm of the X chromosome at position Xq28. wikipedia.orgsinobiological.com It stands as one of the largest genes in the human genome, spanning approximately 186 kilobases (kb). researchgate.netnih.gov This considerable size is attributed to its complex structure, which comprises 26 exons and 25 introns. nih.govresearchgate.net The exons vary in size, ranging from 69 to 3,106 base pairs, while the introns also exhibit significant size variability, from 207 to 32,400 base pairs. researchgate.net A notable feature of the F8 gene is the presence of a large intron 22, which itself contains another gene, F8A1, embedded within it. wikipedia.org This intricate genomic arrangement makes the F8 gene susceptible to various mutations that can lead to hemophilia A. medlineplus.gov

Transcriptional Regulation Elements and mRNA Variants

The transcription of the F8 gene is a highly regulated process, primarily occurring in liver sinusoidal endothelial cells. nih.gov The promoter region of the gene lacks a typical TATA box but contains other crucial regulatory elements that facilitate the binding of transcription factors. nih.gov The gene produces two alternatively spliced transcripts. wikipedia.orgqiagen.com Transcript variant 1 gives rise to a large glycoprotein (B1211001), isoform a, which is the full-length Factor VIII protein. This isoform circulates in the plasma in a noncovalent complex with von Willebrand factor. wikipedia.orgqiagen.com Transcript variant 2 encodes a smaller protein, isoform b, which mainly consists of the phospholipid binding domain of Factor VIIIc and is essential for its coagulant activity. qiagen.com The full-length mRNA transcript is approximately 9 kb long. sinobiological.comresearchgate.net

Domain Organization and Functional Roles of Blood-Coagulation Factor VIII

The Factor VIII protein is synthesized as a single polypeptide chain of 2332 amino acids and has a multi-domain structure organized as A1-A2-B-A3-C1-C2. researchgate.netnih.gov

A1, A2, B, A3, C1, and C2 Domains: Structural Homology and Divergence

The A domains (A1, A2, and A3) are homologous to each other, to the A domains of Factor V, and to the copper-binding protein ceruloplasmin. nih.govnih.gov The C domains (C1 and C2) are related to the discoidin protein fold family and are involved in binding to phospholipids (B1166683). wikipedia.orgnih.gov The B domain is unique, showing no significant homology to other known proteins. nih.govnih.gov

Functionally, the A1 domain contains binding sites for Factor IXa, while the A2 domain contributes to the stability of the activated Factor VIIIa complex. nih.govproquest.com The A3 domain is involved in interactions with other components of the coagulation cascade. The C1 and C2 domains are crucial for binding to phospholipids on the surface of activated platelets, with the C2 domain also containing the binding site for von Willebrand factor. nih.govashpublications.org The large B domain is heavily glycosylated and, while largely dispensable for procoagulant activity, it plays a role in the intracellular processing and secretion of Factor VIII. nih.govnih.gov

Inter-domain Linkages and Flexible Regions in Three-Dimensional Space

The domains of Factor VIII are connected by acidic linker regions. anselm.edu Prior to secretion, the single-chain protein is processed into a heterodimer consisting of a heavy chain (A1-A2-B domains) and a light chain (A3-C1-C2 domains), which are held together by a metal-ion-dependent linkage. nih.govresearchgate.netresearchgate.net Upon activation by thrombin, the B domain is cleaved off, and the resulting activated Factor VIIIa is a heterotrimer of the A1, A2, and A3-C1-C2 subunits. proquest.comnih.gov The A2 subunit has a weak affinity for the A1/A3-C1-C2 dimer, which contributes to the lability of Factor VIIIa activity. proquest.comnih.gov The interaction between the A1 and A2 domains is thought to involve a conformational change upon activation, allowing for the formation of new interdomain salt bridges. nih.gov Recent structural data indicates that a portion of the B-domain deleted Factor VIII is highly flexible. anselm.edu

Post-Translational Modifications of Blood-Coagulation Factor VIII

Factor VIII undergoes several crucial post-translational modifications (PTMs) that are essential for its proper function and stability. researchgate.netjohnshopkins.edu These modifications occur in the endoplasmic reticulum and Golgi apparatus and include glycosylation and tyrosine sulfation. nih.gov

The protein is heavily glycosylated, with numerous N- and O-linked glycans, particularly within the B domain. researchgate.netnih.gov These modifications are important for the correct folding and secretion of the protein. nih.gov Tyrosine sulfation also occurs on both the heavy and light chains and is critical for the interaction of Factor VIII with von Willebrand factor. nih.gov These PTMs are vital for the full procoagulant activity of Factor VIII. nih.gov

Glycosylation Patterns and Sites: N-linked and O-linked

Glycosylation, the enzymatic addition of glycans to proteins, is a critical post-translational modification for FVIII, influencing its structure, function, and immunogenicity. nih.govnih.gov FVIII contains numerous potential sites for both N-linked and O-linked glycosylation.

N-linked Glycosylation: The full-length FVIII protein has 25 potential N-glycosylation sites, with the consensus sequence Asn-X-Ser/Thr. nih.gov Of these, 19 are located within the B-domain, two in the A1 domain, one in the A2 domain, two in the A3 domain, and one in the C1 domain. nih.govresearchgate.net Studies have shown that not all potential sites are occupied. For instance, the A2 domain, despite having a consensus sequence, does not appear to be glycosylated. nih.gov The N-glycans on FVIII are diverse and include high-mannose, hybrid, and complex-type structures, with biantennary complex-type structures being the most common. researchgate.netresearchgate.net These N-glycans play a role in protein folding and stability. ashpublications.org For example, N-glycans in the B-domain facilitate the interaction of FVIII with chaperones like calnexin (B1179193) and calreticulin (B1178941) in the endoplasmic reticulum. ashpublications.org

O-linked Glycosylation: In addition to N-linked glycans, FVIII also contains O-linked glycans, which are primarily clustered within the B-domain. researchgate.netresearchgate.net At least seven O-linked glycosylation sites have been identified. researchgate.net A comprehensive analysis identified 31 O-glycoforms on 23 different peptides in both plasma-derived and recombinant FVIII. nih.gov

The glycosylation patterns of FVIII can vary depending on the expression system used for recombinant FVIII production (e.g., baby hamster kidney (BHK) cells vs. Chinese hamster ovary (CHO) cells), which can impact the protein's immunogenicity. nih.govnih.gov Incompletely occupied N-linked glycosylation sites may expose immunogenic epitopes. nih.gov

Modification TypeNumber of Potential SitesLocation of SitesCommon Glycan Structures
N-linked Glycosylation25A1, A2, B, A3, C1 domainsHigh-mannose, Hybrid, Complex (Biantennary is most common)
O-linked GlycosylationAt least 7B-domainVarious O-glycoforms

Sulfation and Phosphorylation Events: Regulatory Roles

Beyond glycosylation, other post-translational modifications like sulfation and phosphorylation play vital regulatory roles in FVIII function. johnshopkins.edu

Sulfation: Tyrosine sulfation is a critical modification for FVIII activity. drugbank.com There are six identified tyrosine sulfation sites at positions 346, 718, 719, 723, 1664, and 1680. drugbank.comnih.gov These sulfated tyrosines are crucial for various aspects of FVIII function:

von Willebrand Factor (vWF) Binding: Sulfation of Tyr1680 is essential for the high-affinity interaction of FVIII with vWF. researchgate.netnih.gov The absence of this modification significantly reduces the binding affinity, highlighting its importance for stabilizing FVIII in circulation. researchgate.netnih.gov

Thrombin Activation: Sulfation at Tyr346 and Tyr1664 influences the rate of FVIII activation by thrombin. nih.gov Mutants lacking sulfation at these sites show delayed thrombin activation. nih.gov

Intrinsic Activity: Sulfation at tyrosines 718, 719, and 723 in the A2 domain contributes to the intrinsic activity of the activated FVIIIa cofactor. nih.gov

Inhibition of sulfation has been shown to result in a five-fold reduction in the procoagulant activity of FVIII. drugbank.com

Phosphorylation: While less extensively characterized than sulfation, phosphorylation of FVIII has also been reported. Increased phosphorylation of tissue factor, another coagulation protein, has been shown to increase its affinity for platelets, suggesting that such modifications can have significant functional consequences within the coagulation cascade. johnshopkins.edu Further research is needed to fully elucidate the specific sites and regulatory roles of phosphorylation on FVIII.

Sulfated Tyrosine ResidueLocationRegulatory Role
Tyr1680Light Chain (a3 acidic region)Essential for high-affinity binding to von Willebrand Factor. researchgate.netnih.gov
Tyr346Heavy Chain (A1 domain)Increases the rate of thrombin activation. nih.gov
Tyr1664Light ChainIncreases the rate of thrombin activation. nih.gov
Tyr718, Tyr719, Tyr723Heavy Chain (A2 domain)Increase the intrinsic activity of FVIIIa. nih.gov

Conformational States and Allosteric Transitions of Blood-Coagulation Factor VIII

The function of FVIII is tightly regulated by a series of conformational changes and allosteric transitions that occur upon activation and inactivation. researchgate.netnih.gov In its inactive state, FVIII circulates in a complex with vWF. wikipedia.org Activation of FVIII, primarily by thrombin or factor Xa, involves limited proteolysis at three sites: Arg372, Arg740, and Arg1689. nih.gov

This proteolytic cleavage results in the release of the B domain and the dissociation from vWF, leading to a significant conformational rearrangement and the formation of the active cofactor, FVIIIa. wikipedia.orgnih.gov FVIIIa is a heterotrimer composed of the A1, A2, and A3-C1-C2 subunits. nih.gov The active conformation of FVIIIa is labile, primarily due to the weak affinity of the A2 subunit, which can dissociate, leading to the inactivation of the cofactor. nih.govresearchgate.net

The binding of inhibitory antibodies can also induce conformational changes. For example, the binding of an anti-C2 domain antibody was shown to cause an ~8 Å translocation of the C2 domain, disrupting interactions with the A1 and C1 domains. frontiersin.org These findings underscore the dynamic nature of FVIII's structure and how allosteric changes can modulate its function and interactions with other molecules.

Structural Characterization Techniques: Cryo-Electron Microscopy and X-ray Crystallography Insights

Our understanding of the intricate three-dimensional structure of FVIII has been significantly advanced by high-resolution structural techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM).

X-ray Crystallography: X-ray crystallography has provided detailed atomic-level structures of B-domain-deleted human FVIII. nih.gov These structures have revealed the arrangement of the A and C domains, showing that the three A domains form a triangular heterotrimer. nih.gov The A1 and A3 domains interact with the C2 and C1 domains, respectively. nih.gov Crystal structures have also been instrumental in mapping the binding sites of inhibitory antibodies, providing insights into the mechanisms of FVIII inhibition. nih.govresearchgate.net For example, the crystal structure of FVIII in complex with a non-classical anti-C2 domain antibody inhibitor revealed the specific epitope and the conformational changes induced upon antibody binding. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful tool for studying the structure of large and flexible molecules like FVIII, particularly in complex with other components such as lipid membranes. nih.govnih.gov Cryo-EM studies of FVIII bound to lipid nanotubes have provided insights into its membrane-bound conformation, suggesting that the C2 or C1-C2 domains penetrate the outer leaflet of the lipid bilayer. nih.gov A 4.0 Å resolution cryo-EM structure of FVIII bound to a patient-derived anti-A2 domain antibody inhibitor has been determined, providing the first structural view of FVIII complexed with this type of inhibitor. ashpublications.org This technique has also been used to visualize the swivel-like movement of the C2 domain while the C1 domain remains immobile. ashpublications.org

These structural characterization techniques have been pivotal in elucidating the molecular architecture of FVIII, its conformational states, and its interactions with binding partners, which is crucial for understanding its function and for the development of improved therapies for hemophilia A.

Biosynthesis, Intracellular Processing, and Secretion of Blood Coagulation Factor Viii

Endoplasmic Reticulum Folding and Quality Control Mechanisms

Interaction with Molecular Chaperones (e.g., Calnexin (B1179193), Calreticulin (B1178941), BiP)

Proper folding of the nascent FVIII polypeptide is facilitated by a host of molecular chaperones within the ER. nih.govashpublications.org These chaperones prevent aggregation and guide the protein towards its correct three-dimensional structure. Key chaperones involved in FVIII folding include:

Calnexin (CNX) and Calreticulin (CRT) : These lectin-like chaperones interact with the N-linked oligosaccharides on the heavily glycosylated B-domain of FVIII. nih.govresearchgate.net This interaction is crucial for both the proper folding and the subsequent secretion of FVIII. nih.govresearchgate.net The binding of FVIII to CNX and CRT is a transient process, and its reduction, either through inhibitors or in glucosidase I-deficient cells, significantly hampers FVIII secretion. researchgate.net

Binding immunoglobulin protein (BiP)/GRP78 : BiP is a peptide-dependent ATPase that binds to exposed hydrophobic regions of unfolded or misfolded proteins, preventing their aggregation. nih.govnih.gov FVIII has been shown to interact with BiP, and a potential BiP binding site has been identified within the A1 domain. nih.govnih.gov While the interaction with BiP itself may not be essential for secretion, it plays a critical role in preventing the formation of amyloid-like aggregates, especially under conditions of high FVIII expression or cellular stress. nih.govnih.govashpublications.org A specific short amino acid motif in the A1 domain, termed "Aggron," is responsible for seeding this aggregation, and BiP binding to this site prevents it. nih.govashpublications.orgbiorxiv.org

The interaction of FVIII with these chaperones is a dynamic process, with the protein likely cycling through associations with BiP, calnexin, and calreticulin. nih.gov

Protein Folding Pathways and Efficiency

The folding of FVIII within the ER is an inefficient process, with a significant portion of the newly synthesized protein being misfolded and targeted for degradation. nih.govplos.org This inefficiency is a major bottleneck in the production of recombinant FVIII. plos.orgnih.gov Misfolded FVIII can form aggregates, which are retained in the ER and eventually degraded by the proteasome. ashpublications.orgplos.org

Several factors contribute to the low efficiency of FVIII folding and secretion:

High rate of misfolding and aggregation : FVIII has a natural tendency to misfold and form aggregates within the ER, which activates the unfolded protein response (UPR). nih.govashpublications.org

Inefficient transport : The transport of the primary FVIII translation product from the ER to the Golgi apparatus is a rate-limiting step. nih.gov

B-domain : While dispensable for procoagulant activity, the heavily glycosylated B-domain plays a significant role in the interaction with chaperones and influences secretion efficiency. nih.govashpublications.org Deletion of the B-domain can improve secretion, although not proportionally to the increase in mRNA levels. plos.org

Research has shown that chemical chaperones, such as betaine, can improve FVIII secretion by increasing the solubility of intracellular FVIII aggregates and facilitating its transport from the ER to the Golgi. plos.orgnih.govhtct.com.br

Golgi Apparatus Modifications and Maturation

After successfully navigating the quality control checkpoints of the ER, FVIII is transported to the Golgi apparatus for further processing and maturation. ashpublications.org This transport is facilitated by the LMAN1-MCFD2 cargo receptor complex. ashpublications.orgnih.gov Within the Golgi, FVIII undergoes several crucial modifications:

Glycan Maturation : The high-mannose N-linked oligosaccharides added in the ER are further modified into complex-type glycans. oncohemakey.comfrontiersin.org O-glycosylation also occurs within the B-domain. oncohemakey.comfrontiersin.org

Tyrosine Sulfation : Sulfate (B86663) groups are added to specific tyrosine residues in both the heavy and light chains. oncohemakey.commedscape.com This sulfation is essential for the full procoagulant activity of FVIII. medscape.com

Proteolytic Cleavage : The single-chain FVIII polypeptide undergoes limited proteolysis by proprotein convertases like furin. ashpublications.orgjci.org This cleavage occurs at specific sites within the B-domain, leading to the formation of a heterodimer composed of a heavy chain (A1-A2-B domains) and a light chain (A3-C1-C2 domains). nih.govashpublications.org These two chains are held together by a metal ion-dependent interaction. nih.gov

Intracellular Trafficking and Secretory Pathways

The trafficking of FVIII through the secretory pathway is a complex process that can follow two main routes: a constitutive pathway and a regulated pathway.

The constitutive secretory pathway involves the continuous transport of FVIII from the Golgi to the plasma membrane for secretion. However, a significant portion of FVIII can be diverted to a regulated secretory pathway , particularly in endothelial cells. jci.orgnih.gov In this pathway, FVIII is packaged into specialized storage organelles called Weibel-Palade bodies (WPBs) . nih.govhaematologica.orghaematologica.org This storage allows for the rapid, on-demand release of large quantities of FVIII in response to specific stimuli, such as vascular injury. haematologica.org The trafficking of FVIII to WPBs is dependent on its interaction with von Willebrand factor (VWF). jci.orgnih.gov

Association and Dissociation with Von Willebrand Factor (VWF) in the Secretory Pathway and Circulation

The interaction between FVIII and von Willebrand factor (VWF) is crucial for the stability and function of FVIII. VWF is a large, multimeric glycoprotein (B1211001) that is co-expressed with FVIII in endothelial cells. nih.gov

The association between FVIII and VWF begins early in the secretory pathway, likely within the ER or the ER-Golgi intermediate compartment. medscape.comjci.org VWF appears to promote the efficient assembly and secretion of FVIII. medscape.com The two proteins are co-packaged into Weibel-Palade bodies, and upon stimulation, they are secreted together as a complex. nih.govhaematologica.org

In the circulation, FVIII is tightly bound to VWF in a non-covalent complex. wikipedia.orgmedscape.com This association serves several critical functions:

Stabilization : VWF protects FVIII from premature proteolytic degradation by activated protein C and other enzymes. wikipedia.orgmedscape.com The half-life of FVIII in the plasma is significantly reduced in the absence of VWF. medscape.com

Localization : The VWF-FVIII complex helps to concentrate FVIII at sites of vascular injury where it is needed for coagulation.

Upon activation by thrombin at the site of injury, FVIII dissociates from VWF. wikipedia.org The activated FVIIIa can then participate in the tenase complex to promote blood coagulation. wikipedia.org

Mechanistic Roles and Cofactor Activity of Blood Coagulation Factor Viii

Blood-Coagulation Factor VIII as a Cofactor for Activated Factor IX (FIXa)

Factor VIII functions as an essential cofactor for Activated Factor IX (FIXa), playing a pivotal role in the intrinsic pathway of blood coagulation wikipedia.orgjst.go.jp. In its activated form, FVIIIa, it combines with FIXa, calcium ions (Ca2+), and phospholipid surfaces to form the intrinsic tenase complex wikipedia.orgdiapharma.comnih.govsynapseresearchinstitute.comdrugbank.comnih.gov. This complex is responsible for the proteolytic activation of Factor X (FX) into FXa wikipedia.orgdiapharma.comnih.govsynapseresearchinstitute.comdrugbank.com. The presence of FVIIIa dramatically increases the catalytic efficiency of FIXa in activating Factor X, enhancing the reaction rate by several orders of magnitude, often cited as a several thousand-fold to over 10^5-fold increase compared to FIXa alone diapharma.comnih.gov. This enhanced efficiency is critical for achieving the rapid and robust thrombin burst necessary for effective clot formation bloodresearch.or.kr.

Formation and Dynamics of the Intrinsic Tenase Complex (FIXa-FVIIIa-Phospholipid-Ca2+)

The intrinsic tenase complex is a multi-component assembly comprising Activated Factor IX (FIXa), Activated Factor VIII (FVIIIa), negatively charged phospholipid surfaces, and calcium ions (Ca2+) wikipedia.orgdiapharma.comnih.govsynapseresearchinstitute.combloodresearch.or.krresearchgate.netnih.govresearchgate.netuni-marburg.de. In vivo, this complex primarily assembles on the surface of activated platelets, which expose procoagulant phospholipids (B1166683) diapharma.comnih.govnih.govwwu.edu. In vitro, phosphatidylcholine/phosphatidylserine (B164497) vesicles are often used to mimic these natural procoagulant membranes nih.gov.

The formation of this complex involves several dynamic interactions. FIXa, FVIIIa, and FX bind to the membrane, where FVIIIa provides a high-affinity binding site for FX, and FIXa provides a high-affinity site for FVIIIa nih.gov. The FVIIIa:FIXa complex significantly reduces the Km for its substrate FX and substantially increases the catalytic rate constant (kcat) for FX activation diapharma.comnih.gov. This cooperative binding and assembly ensure efficient catalysis even at the low concentrations of coagulation factors present in blood plasma diapharma.com.

The following table illustrates the impact of phospholipids and FVIIIa on the kinetic parameters of the intrinsic tenase complex:

Components in Reaction SystemKm Factor X (µmol/L)Vmax (FXa x min⁻¹ x IXa⁻¹)Fold Increase in FXa Generation
FIXa, Ca²⁺1810.011
FIXa, Ca²⁺, PL0.360.025~2.5 (from PL only)
FIXa, Ca²⁺, PL, FVIIIa0.29500>1000 (from FVIIIa + PL) diapharma.com

Note: Data derived from the effect of phospholipids and Factor VIIIa on Km and Vmax in the tenase complex diapharma.com. The "Fold Increase in FXa Generation" is calculated relative to FIXa and Ca2+ alone, illustrating the significant amplification provided by phospholipids and FVIIIa.

Activation of Blood-Coagulation Factor VIII by Thrombin (FIIa) and Factor Xa (FXa)

In circulation, Factor VIII exists in an inactive form, non-covalently bound to von Willebrand factor (VWF), which stabilizes FVIII and prolongs its half-life wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov. Upon vascular injury, FVIII must be activated to assume its cofactor role. This activation is primarily achieved through limited proteolysis catalyzed by thrombin (FIIa) and, to a lesser extent, Factor Xa (FXa) diapharma.comnih.govresearchgate.net.

Proteolytic Cleavages and B-Domain Dissociation

Activation of FVIII involves specific proteolytic cleavages that lead to significant structural changes. Thrombin cleaves FVIII at three key sites: Arg372 (separating the A1 and A2 domains), Arg740 (at the A2-B junction), and Arg1689 (in the N-terminal region of the A3 domain) researchgate.netresearchgate.netpnas.orgnih.gov.

These cleavages result in the dissociation of the large B-domain, a non-essential part for cofactor activity, from the molecule researchgate.netresearchgate.netpnas.orgnih.gov. The activated form, FVIIIa, is an unstable heterotrimer composed of the A1, A2, and A3-C1-C2 subunits, which are non-covalently linked researchgate.netpnas.orgnih.gov. Cleavage at Arg372 and Arg1689 are required for complete activation, while cleavage at Arg740 facilitates the dissociation of the B-domain nih.gov.

Conformational Changes upon Activation and Release from VWF

Upon proteolytic activation, FVIIIa dissociates from its carrier protein, VWF wikipedia.orgdiapharma.comnih.govresearchgate.netresearchgate.netnih.govkarger.com. This dissociation is a critical step, as VWF interferes with FVIII's binding to negatively charged phospholipid surfaces and FIXa researchgate.net. The cleavage within the FVIII light chain, specifically releasing a 40 amino-acid N-terminal light chain peptide, triggers conformational changes within the C2 domain nih.govresearchgate.net. These conformational shifts expose binding sites for procoagulant phospholipids on the A3 domain and the C2 domain, facilitating the assembly of the tenase complex on activated platelet surfaces diapharma.comnih.govresearchgate.netahajournals.org. The release from VWF also allows FVIIIa to bind to FIXa via binding sites within its A2 and A3 domains karger.com.

Role of Phospholipid Surfaces in Blood-Coagulation Factor VIII Activation and Complex Assembly

Phospholipid surfaces are indispensable for the optimal activation and assembly of the intrinsic tenase complex. Negatively charged phospholipids, such as phosphatidylserine (PS), which become exposed on the surface of activated platelets following vascular injury, provide the necessary catalytic surface diapharma.comnih.govnih.govnih.govwwu.eduahajournals.orgacs.org.

Inactivation Mechanisms of Activated Blood-Coagulation Factor VIII

The activity of FVIIIa is tightly regulated to prevent excessive clot formation. Activated FVIII is subject to rapid inactivation through a combination of spontaneous and proteolytic mechanisms.

One primary mechanism of inactivation is the spontaneous dissociation of the A2 subunit from the FVIIIa heterotrimer researchgate.netresearchgate.netpnas.orgnih.gov. This dissociation renders FVIIIa unstable, with a short half-life of approximately 2 minutes nih.gov.

Additionally, FVIIIa is proteolytically inactivated by various enzymes. Activated Protein C (APC), an anticoagulant serine protease, cleaves FVIIIa at two specific sites: Arg336 in the A1 subunit and Arg562 in the A2 subunit pnas.orgnih.gov. The proteolytic activity of APC is significantly enhanced by its non-enzymatic cofactors, Protein S and Factor V, which contribute to the efficient inactivation of FVIIIa nih.gov. Furthermore, thrombin, Factor Xa, and Factor IXa can also contribute to FVIIIa inactivation through further proteolytic cleavages pnas.org.

Von Willebrand Factor (VWF) plays a protective role in FVIII's lifecycle. In its inactive state, VWF protects FVIII from premature clearance and degradation by activated protein C, thereby prolonging its half-life in circulation researchgate.netnih.gov. Upon FVIII activation, VWF is released, allowing FVIIIa to participate in coagulation, but also exposing it to inactivation mechanisms.

Proteolytic Degradation by Activated Protein C (APC)

Activated protein C (APC) is a serine protease that plays a critical role in regulating blood coagulation by inactivating FVIIIa and activated Factor V (FVa). ahajournals.orgwikipedia.orghaematologica.org APC, along with its cofactor Protein S (PS), inhibits coagulation by degrading FVIIIa on the surface of negatively charged phospholipid membranes. ahajournals.org The inactivation of FVIIIa by APC occurs through specific proteolytic cleavages at two sites: Arg336 in the A1 subunit and Arg562 in the A2 subunit. nih.govwikipedia.orgashpublications.orgnih.gov Either of these cleavages is sufficient to inactivate FVIIIa. wikipedia.org

Efficient FVIIIa degradation by APC necessitates the synergistic cofactor activity of both Protein S and intact Factor V. ahajournals.orghaematologica.org These cofactors facilitate APC's binding to and cleavage of membrane-bound FVIIIa. ahajournals.orghaematologica.org While APC is a known inactivator, the spontaneous dissociation of the A2 subunit (discussed below) is considered a more rapid and predominant mechanism for FVIIIa inactivation in physiological conditions compared to APC-mediated proteolysis, which has been observed to take hours in purified systems. mdpi.comashpublications.org There is currently no recognized clinical phenotype specifically associated with altered APC cleavage of FVIII/FVIIIa, further supporting the primary role of A2 dissociation in FVIIIa regulation. ashpublications.orgashpublications.org

Data Table 2: APC Cleavage Sites in Factor VIIIa nih.govwikipedia.orgashpublications.orgnih.gov

Cleavage SiteLocation in FVIIIaEffect on Activity
Arg336A1 subunitLeads to partial loss of activity; increases Kd for FIXa and Km for FX. nih.gov
Arg562A2 subunitFully inactivates FVIIIa; located in a FIXa interactive site. nih.gov

Spontaneous A2 Subunit Dissociation

One of the primary mechanisms for the inactivation of FVIIIa is the spontaneous dissociation of its A2 subunit from the A1/A3-C1-C2 dimer. researchgate.netnih.govmdpi.comnih.govnih.govresearchgate.net This dissociation leads to a rapid loss of procoagulant activity. researchgate.netmdpi.comnih.govnih.gov The A2 subunit is weakly associated with the A1 and A3-C1-C2 subunits through weak ionic and electrostatic interactions, contributing to the lability of the FVIIIa heterotrimer. nih.govresearchgate.net

The spontaneous dissociation of the A2 subunit is considered the main mechanism for the inactivation of FVIIIa, occurring within minutes after activation by thrombin, and is significantly faster than APC-mediated proteolysis. mdpi.comashpublications.orgnih.gov Research findings indicate that the rate of A2-domain dissociation correlates with the loss of FVIIIa procoagulant activity. researchgate.netnih.govresearchgate.net Mutations within the interfaces of the A1, A2, and A3 domains, particularly at the A2-A1 and A2-A3C1C2 interfaces, have been shown to promote A2 dissociation and increase the rate of FVIIIa inactivation. researchgate.netnih.govresearchgate.net These variants often present with a discrepancy between one-stage and two-stage clotting assays, where the latter, which assesses FVIIIa stability, reveals a significant reduction in activity due to increased A2 subunit dissociation. nih.govresearchgate.net Studies have also demonstrated that engineered variants with enhanced FVIIIa stability, achieved by increasing inter-A2 subunit affinity, exhibit reduced rates of FVIIIa decay and improved thrombin generation. nih.govresearchgate.net

Data Table 3: Mechanisms of FVIIIa Inactivation mdpi.comnih.govnih.govashpublications.orgnih.gov

Inactivation MechanismRate of InactivationImpact on FVIIIa ActivityKey Characteristics
Spontaneous A2 Subunit DissociationRapid (minutes) mdpi.comnih.govPrimary mechanism for FVIIIa inactivation; loss of procoagulant activity. researchgate.netmdpi.comnih.govnih.govWeak ionic/electrostatic interactions between A2 and A1/A3-C1-C2. nih.govresearchgate.net Mutations at A2-A1 and A2-A3C1C2 interfaces promote dissociation. nih.govresearchgate.net Correlates with one-stage/two-stage assay discrepancy. nih.govresearchgate.net
Proteolytic Degradation by APCSlower (hours in purified systems) mdpi.comashpublications.orgInactivation of FVIIIa by cleavage at Arg336 and Arg562. nih.govwikipedia.orgashpublications.orgnih.govRequires cofactors Protein S and Factor V. ahajournals.orghaematologica.org Less physiologically significant compared to A2 dissociation in terms of direct FVIIIa regulation. ashpublications.org

Genetic Basis of Blood Coagulation Factor Viii Dysfunctions

Spectrum of F8 Gene Mutations and Their Molecular Consequences

Mutations in the F8 gene exhibit significant heterogeneity, ranging from large genomic rearrangements to single nucleotide changes. In severe hemophilia A, characterized by less than 1% FVIII activity, the most common deleterious mutations are inversions, nonsense mutations, and large deletions or insertions, collectively accounting for a substantial portion of cases ijbc.irfrontiersin.orgresearchgate.net.

Inversions (e.g., Intron 22, Intron 1)

Inversions are a prevalent class of F8 gene mutations, primarily affecting individuals with severe hemophilia A.

Intron 22 Inversion (Inv22) : This is the most frequent mutation causing severe hemophilia A, responsible for approximately 40% to 50% of cases ashpublications.orghog.orgfrontiersin.orgjax.orgbiorxiv.orgsmpdb.cacuhk.edu.cn. The inversion occurs due to homologous recombination between a 9.5-kb region within intron 22 (int22h-1) and one of two extragenic homologous copies (int22h-2 or int22h-3) located approximately 500 kb and 600 kb upstream of the F8 gene, respectively hog.orgfrontiersin.org. This recombination event leads to a rearrangement where the first 22 exons of the F8 gene become separated from exons 23 to 26, effectively disrupting the gene and resulting in a "null mutation" that abolishes functional FVIII protein synthesis frontiersin.orgnih.govthieme-connect.com. Type 1 Inv22 is more common than Type 2 hog.org.

Intron 1 Inversion (Inv1) : Less common than Inv22, intron 1 inversion accounts for about 2% to 5% of severe hemophilia A cases ashpublications.orghog.orgfrontiersin.orgbiorxiv.orgsmpdb.cacuhk.edu.cnresearchgate.net. This inversion results from homologous recombination between an intragenic region in intron 1 (int1h1) and an extragenic homologous repeat (int1h2) situated approximately 140 kb telomeric to the F8 gene frontiersin.orgresearchgate.netmaayanlab.cloud. Similar to Inv22, Inv1 is considered a null mutation, leading to the absence of functional FVIII.

The approximate prevalence of major F8 gene inversions in severe hemophilia A is summarized in Table 1.

Table 1: Prevalence of Major F8 Gene Inversions in Severe Hemophilia A

Inversion TypeApproximate Prevalence in Severe Hemophilia AMolecular Consequence
Intron 22 Inversion40-50% ashpublications.orghog.orgfrontiersin.orgjax.orgbiorxiv.orgsmpdb.cacuhk.edu.cnAbolished functional FVIII synthesis
Intron 1 Inversion2-5% ashpublications.orghog.orgfrontiersin.orgbiorxiv.orgsmpdb.cacuhk.edu.cnresearchgate.netAbolished functional FVIII synthesis

Point Mutations: Missense, Nonsense, and Splice Site Variants

Point mutations involve changes to single DNA building blocks and are diverse in their molecular consequences.

Missense Mutations : These mutations alter a single nucleotide, leading to a codon that codes for a different amino acid nih.govnih.govmdpi.commdpi.com. The impact can range from subtle changes in protein function to complete loss of FVIII activity, often by affecting protein secretion, activity, or even mRNA splicing thieme-connect.comnih.gov. Missense mutations are frequently associated with non-severe (mild or moderate) hemophilia A redalyc.org.

Nonsense Mutations : A single nucleotide change results in a premature stop codon, leading to the production of a truncated, non-functional FVIII protein ijbc.irresearchgate.netnih.govnih.govmdpi.commdpi.com. These are considered null mutations and carry a higher risk for inhibitor development, especially if located in the light chain of FVIII ijbc.irresearchgate.netnih.govresearchgate.net.

Splice Site Variants : These mutations occur at the exon-intron boundaries and interfere with the proper splicing of mRNA, leading to aberrant transcripts, exon skipping, or activation of cryptic splice sites nih.govmdpi.comhemophilianewstoday.comfrontiersin.orgnih.gov. The result is typically a severely reduced or absent FVIII activity due to an incorrectly processed mRNA and, consequently, a dysfunctional protein hemophilianewstoday.comfrontiersin.org. Approximately 7.5% of known F8 gene mutations affect splice sites frontiersin.org.

Large Deletions and Insertions

Large deletions and insertions are structural variants that can significantly impact the F8 gene.

Large Deletions : These involve the absence of large segments of DNA, spanning one or multiple exons of the F8 gene nih.govresearchgate.netplos.orgwikipedia.org. Large deletions are found in approximately 3% to 7% of patients with severe hemophilia A ijbc.irresearchgate.netnih.govplos.orgwikipedia.orghemaware.orgnih.gov. They are typically null mutations, leading to a complete lack of FVIII production and are associated with a high risk of inhibitor development ijbc.irresearchgate.netnih.govthieme-connect.comresearchgate.netrcsb.org.

Large Insertions : While less common than large deletions, insertions of large DNA segments also occur in the F8 gene nih.govnih.govhemaware.orgnih.govmdpi.com. Both large deletions and insertions contribute to the spectrum of severe hemophilia A. Small deletions and insertions (indels) are also recognized pathogenic variants smpdb.camdpi.comresearchgate.netnih.govrcsb.org.

Genotype-Phenotype Correlations at the Molecular and Biochemical Levels

The specific type and location of an F8 gene mutation largely dictate the severity of hemophilia A, which is classified based on plasma FVIII activity levels: severe (<1% of normal activity), moderate (1–5%), and mild (5–40%) frontiersin.orghog.orgnih.gov.

Severe Hemophilia A : Null mutations, such as large inversions (intron 22 and intron 1), large deletions, and nonsense mutations, typically result in severe hemophilia A because they lead to an absence or complete abolition of FVIII protein synthesis or release celljournal.orgunc.edunih.govthieme-connect.com. Patients with these mutations are at a significantly higher risk of developing neutralizing antibodies (inhibitors) against exogenous FVIII during replacement therapy, due to the complete lack of endogenous FVIII protein ijbc.irresearchgate.netnih.govredalyc.orgresearchgate.net.

Mild to Moderate Hemophilia A : Missense mutations and some splice site mutations often lead to mild or moderate hemophilia A, as they may reduce but not entirely eliminate FVIII activity celljournal.orgunc.eduthieme-connect.com. These mutations can cause pleiotropic effects, impairing FVIII biosynthesis, secretion, and/or specific activity thieme-connect.comnih.gov. The presence of residual endogenous FVIII activity, even at levels undetectable by routine assays, can mitigate the bleeding phenotype and is associated with a lower risk of inhibitor development compared to null mutations redalyc.org. The precise location of a missense mutation within the FVIII protein, such as in the light chain domains (A3, C1, or C2), can influence the risk of inhibitor formation nih.govredalyc.org.

Animal Models for Studying F8 Gene Dysfunctions and Blood-Coagulation Factor VIII Biology

Animal models have been indispensable in elucidating the intricacies of F8 gene dysfunctions and FVIII biology, and in advancing therapeutic strategies for hemophilia A.

Mouse Models : Mouse models are the most commonly utilized animal models for hemophilia A research, often created as F8 knockout (KO) models through genome editing techniques, such as disrupting exon 16 or 17 celljournal.orgjax.orgmdpi.comnih.gov. These models exhibit key features of human hemophilia A, including prolonged clotting times and reduced FVIII activity (typically less than 1% of normal), and can experience spontaneous bleeding into joints and soft tissues, leading to a shortened lifespan jax.orgmdpi.complos.org. Recently, a novel mouse model mimicking the human F8 intron 22 inversion has been developed using CRISPR/Cas9, providing a more structurally similar model for gene-editing-based therapies mdpi.com. Mouse models are particularly valuable for studying immune responses to FVIII, evaluating the efficacy of gene therapy strategies, and screening novel therapeutic approaches frontiersin.orgjax.orgmdpi.comhemophilianewstoday.comnih.gov.

Dog Models : Naturally occurring hemophilia A in dogs, particularly in Irish setters, has provided invaluable insights for over 60 years nih.govhemaware.org. Canine models are considered excellent mirrors of the human disorder because they manifest similar bleeding phenotypes, including spontaneous soft tissue hemorrhages and hemarthroses nih.govhemaware.org. Dog colonies, such as those at the University of North Carolina at Chapel Hill and Queen's University, have been instrumental in preclinical trials for human FVIII concentrates, novel therapeutics, and gene therapy vectors like adenoviruses and adeno-associated viruses (AAVs) unc.edufrontiersin.orgnih.govhemaware.org. Their larger size and blood volume allow for more robust analysis of blood coagulation and provide a crucial intermediate step between mouse studies and human clinical trials hemaware.orgnih.gov. Some dog models also carry the F8 intron 22 inversion mutation unc.edu.

Zebrafish Models (Danio rerio) : Zebrafish offer unique advantages for studying hemostasis and F8 gene dysfunctions due to their genetic homology with mammals, high fecundity, optical transparency, and external development hog.orgbiorxiv.orgresearchgate.net. They possess most human clotting factors, including FVIII, making them suitable for identifying modifier genes that influence bleeding severity hog.org. Genome editing tools like CRISPR/Cas9 are used to create null alleles for f8 in zebrafish biorxiv.org. Zebrafish models can also be employed to assess the corrective potential of FVIII-transduced hematopoietic stem cells for gene therapy researchgate.net. Interestingly, FVIII deficiency in zebrafish may not always result in an overt hemorrhagic phenotype, suggesting a unique hemostatic balance that could offer new insights for managing human hemophilia A biorxiv.org.

Other Models : Pigs and sheep have also been utilized as animal models in hemophilia research, contributing to a broader understanding of the disease and evaluation of therapeutic interventions frontiersin.orgresearchgate.nethemaware.org.

Table 2: Key Animal Models for Hemophilia A Research

Animal ModelAdvantagesResearch Applications
MiceGenetically defined strains, high throughput, gene editing (KO models, F8I22I models available) celljournal.orgjax.orgmdpi.comnih.gov.Studying immune responses to FVIII, evaluating gene therapy strategies (e.g., AAV vectors, iPSC-derived cells), screening novel therapeutics, understanding disease mechanisms frontiersin.orgjax.orgmdpi.comhemophilianewstoday.comnih.gov.
DogsNaturally occurring hemophilia, similar bleeding phenotype to humans, larger blood volume for robust analysis nih.govhemaware.orgnih.gov.Preclinical trials for FVIII concentrates and novel therapeutics, testing gene therapy vectors (adenovirus, AAV), evaluating immune tolerance induction, understanding spontaneous bleeding events unc.edufrontiersin.orgnih.govhemaware.org.
ZebrafishHigh fecundity, optical transparency, external development, genetic homology to humans hog.orgbiorxiv.orgresearchgate.net.Identifying modifier genes, studying hemostasis, assessing gene therapy corrective potential (e.g., HSCs), investigating unique coagulation balance hog.orgbiorxiv.orgresearchgate.netresearchgate.net.

Generation and Molecular Characterization of Hemophilia A Animal Models

The development of animal models has been instrumental in deciphering the complex pathophysiology of Hemophilia A and in evaluating novel therapeutic strategies. Various species, including mice, rats, dogs, and sheep, serve as preclinical models, each offering unique advantages frontiersin.orgnih.govresearchgate.netresearchgate.net.

Generation Methods: Hemophilia A animal models are primarily generated through two principal methods: the identification of naturally occurring mutations and genetic engineering.

Naturally Occurring Mutations: Spontaneous F8 gene mutations have been identified in certain animal colonies, notably in dogs and sheep, resulting in a bleeding phenotype analogous to human Hemophilia A frontiersin.orgresearchgate.net. These models provide valuable insights due to their natural presentation of the disease.

Genetically Engineered Models: The advent of advanced genome editing technologies has revolutionized the creation of Hemophilia A models, particularly in mice and rats. Targeted gene disruption, often resulting in "knockout" (KO) models, is a common approach frontiersin.orgthieme-connect.comresearchgate.netnih.govnih.gov.

CRISPR/Cas9 System: The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has become a powerful tool for generating precise F8 gene mutations, including complete gene deletions or specific structural variations frontiersin.orgresearchgate.netresearchgate.netnih.govmdpi.comcelljournal.org. For instance, novel mouse models have been engineered to harbor the F8 intron 22 inversion, which accounts for approximately 45% of severe human Hemophilia A cases mdpi.com.

Conventional Gene Targeting: Earlier models often utilized conventional gene targeting methods, such as the insertion of a neomycin cassette into F8 exons (e.g., exon 16 or 17), leading to truncated or partially deleted FVIII protein nih.govnih.gov.

Molecular Characterization: The molecular characterization of these animal models is crucial for ensuring their relevance to human Hemophilia A.

FVIII Activity and Expression: Hemophilia A models typically exhibit significantly diminished or undetectable levels of circulating BLOOD-COAGULATION FACTOR VIII activity, closely mimicking the human condition researchgate.netnih.govnih.gov. This deficiency leads to a prolonged activated partial thromboplastin (B12709170) time (aPTT), a standard coagulation assay indicative of impaired intrinsic pathway function frontiersin.orgmdpi.com.

Phenotypic Manifestations: Affected animals display classic bleeding symptoms, including excessive bleeding following injuries and spontaneous hemorrhages in joints and other organs researchgate.netmdpi.comcelljournal.org. These clinical signs confirm the success of the genetic manipulation in inducing a hemophilic phenotype.

Immunogenicity and Inhibitor Formation: A critical aspect of Hemophilia A is the immune response to FVIII, particularly the development of neutralizing antibodies, known as inhibitors. Animal models, especially genetically homogeneous mouse strains, are invaluable for studying these immune responses frontiersin.orgnih.govnih.govnih.gov. Some engineered models are designed to be cross-reacting material (CRM)-negative, meaning they produce no endogenous FVIII protein. Such models are particularly relevant for investigating inhibitor formation, as CRM-negative patients tend to have a higher incidence of inhibitor development nih.gov.

Table 1: Characteristics of Common Hemophilia A Animal Models

Animal ModelGeneration Method(s)Key Molecular/Phenotypic CharacteristicsUtility in Research
MouseGenetically engineered (KO, CRISPR/Cas9 for deletions/inversions) frontiersin.orgfrontiersin.orgthieme-connect.comresearchgate.netnih.govnih.govmdpi.comcelljournal.orgDiminished/undetectable FVIII activity, prolonged aPTT, bleeding phenotype, valuable for immune response studies (inhibitor formation) frontiersin.orgnih.govresearchgate.netnih.govnih.govMechanistic studies (genetically homogeneous), gene therapy preclinical assessment, immune tolerance induction frontiersin.orgfrontiersin.orgnih.govthieme-connect.comnih.gov
DogNaturally occurring mutations, some genetically engineered frontiersin.orgresearchgate.netresearchgate.netthieme-connect.comSpectrum of genetic mutations, outbred nature, bleeding phenotype similar to humans frontiersin.orgClinically representative immune response to gene therapy, long-term therapeutic benefit studies frontiersin.org
RatGenetically engineered (CRISPR/Cas9), naturally occurring missense mutations frontiersin.orgnih.govProlonged aPTT, sometimes autosomal recessive inheritance (distinct from human X-linked) nih.govInvestigating carriers, specific mutation effects nih.gov
SheepNaturally occurring mutations frontiersin.orgresearchgate.netnih.govRecapitulates Hemophilia A phenotype nih.govPotential for studies of large animal physiology relevant to humans frontiersin.org

Utility in Preclinical Gene Therapy Research and Mechanistic Studies

Hemophilia A animal models are indispensable tools in both preclinical gene therapy research and in-depth mechanistic studies of the disease. Their ability to recapitulate many aspects of human Hemophilia A makes them highly informative platforms for translational research researchgate.netnih.govnih.gov.

Utility in Preclinical Gene Therapy Research: Animal models are pivotal in evaluating the efficacy and safety of emerging gene therapy strategies for Hemophilia A.

Efficacy Assessment: These models enable researchers to assess the long-term phenotypic correction and sustained therapeutic levels of BLOOD-COAGULATION FACTOR VIII following gene transfer thieme-connect.comnih.gov. For instance, studies in FVIII-deficient mice and dogs have demonstrated durable FVIII expression and correction of bleeding phenotypes using various viral vector-mediated approaches, such as adeno-associated viral (AAV) and lentiviral vectors frontiersin.orgfrontiersin.orgthieme-connect.comnih.govmdpi.com. Liver-directed gene therapy, a common approach for Hemophilia A, is extensively tested in these models frontiersin.orgmdpi.com.

Safety Evaluation: Animal models help elucidate potential complications of gene therapy protocols, including acute vector-associated toxicities and, critically, the induction of neutralizing antibodies against the FVIII transgene product nih.gov. Canine models are particularly valuable for examining the immune response, which can be more clinically representative due to their outbred nature and varied genetic backgrounds, similar to humans frontiersin.org.

Vector and Promoter Optimization: Different viral vector serotypes, transcriptional regulatory elements (promoters), and transgene sequences can be tested in animal models to optimize FVIII expression and minimize immunogenicity frontiersin.orgfrontiersin.orgmdpi.com. For example, studies in hemophilia A mice have shown that AAV8-mediated gene therapy can correct FVIII levels and induce immune tolerance, even without transient immunosuppression frontiersin.org.

Utility in Mechanistic Studies: Beyond gene therapy, animal models serve as vital platforms for fundamental research into the underlying mechanisms of Hemophilia A and related biological processes.

Disease Pathophysiology: They allow for detailed exploration of the molecular and cellular mechanisms contributing to the bleeding diathesis researchgate.netcelljournal.orgnih.gov. This includes understanding how different F8 gene mutations impact FVIII protein synthesis, processing, and function nih.gov.

Immune Response to FVIII: Mouse models, especially their genetically homogeneous strains, are highly valuable for precisely studying the immune response to FVIII frontiersin.org. They facilitate investigations into the mechanisms of inhibitor formation and the development of strategies for immune tolerance induction (ITI) nih.govresearchgate.netnih.gov. Studies in these models have explored approaches to induce tolerance to human FVIII, even in the presence or absence of transient immunosuppression frontiersin.org.

Novel Therapeutic Approaches: Animal models are used to explore alternative therapeutic strategies, such as enhancing FVIII expression via other cell types like platelets or red blood cells, which may offer resistance to circulating inhibitors mdpi.com. They also enable the assessment of the correlation between plasma FVIII levels and bleeding risk, providing measurable endpoints for therapeutic efficacy mdpi.com.

Table 2: Utility of Hemophilia A Animal Models in Research

Research AreaSpecific Applications
Preclinical Gene Therapy Evaluation of efficacy and safety of gene therapy approaches researchgate.netthieme-connect.comnih.govnih.gov. Assessment of long-term phenotypic correction and sustained therapeutic FVIII levels thieme-connect.comnih.gov. Testing of viral vectors (e.g., AAV, lentiviral vectors) and gene delivery methods (e.g., liver-directed gene transfer) frontiersin.orgfrontiersin.orgthieme-connect.comnih.govmdpi.com. Identification of potential complications (e.g., vector toxicity, neutralizing antibodies) nih.gov. Optimization of vector serotypes, promoters, and transgene sequences for FVIII expression and reduced immunogenicity frontiersin.orgfrontiersin.orgmdpi.com.
Mechanistic Studies Investigation of underlying disease mechanisms and pathophysiology researchgate.netcelljournal.orgnih.gov. Study of immune responses to FVIII, including inhibitor formation and immune tolerance induction (ITI) frontiersin.orgnih.govresearchgate.netnih.gov. Elucidation of specific mutation impacts on FVIII function and bleeding phenotype nih.gov. Exploration of alternative FVIII delivery strategies (e.g., platelet/red blood cell expression) mdpi.com. Correlation of plasma FVIII levels with bleeding risk mdpi.com.

Immunological Aspects of Blood Coagulation Factor Viii

Development of Inhibitory Antibodies Against Blood-Coagulation Factor VIII

The development of inhibitory antibodies against FVIII is the most significant complication of replacement therapy for hemophilia A. nih.gov These inhibitors are polyclonal, high-affinity immunoglobulin G (IgG) antibodies that effectively neutralize the procoagulant function of FVIII. mjhid.orgnih.gov The incidence of inhibitor formation varies depending on the severity of the hemophilia. Approximately 20-35% of patients with severe hemophilia A develop inhibitors, whereas the incidence is lower, ranging from 3-13%, in patients with mild or moderate forms of the disease. mjhid.orgnih.gov

Several risk factors have been identified that contribute to the development of FVIII inhibitors. The most significant of these is the type of F8 gene mutation. nih.gov Patients with null mutations, such as large deletions, nonsense mutations, and intron 22 inversions, which result in the complete absence of endogenous FVIII protein, are at the highest risk of inhibitor formation. nih.gov In contrast, individuals with missense mutations, who produce a dysfunctional FVIII protein, have a lower risk. nih.gov Other genetic factors, including polymorphisms in immune-regulatory genes like those for cytokines (e.g., IL-10, TNF-α) and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), as well as certain HLA haplotypes, have also been associated with an increased susceptibility to inhibitor development. nih.gov The intensity of initial FVIII treatment and the dose administered have also been shown to correlate with the incidence of inhibitor formation. haematologica.org

Most inhibitors develop early in the course of treatment, typically within the first 10-15 exposure days to FVIII. frontiersin.orgnih.gov However, a subset of inhibitors can emerge later in life. frontiersin.org The development of these antibodies is a complex process that is believed to represent a failure of the immune system to establish or maintain tolerance to the exogenous FVIII protein. nih.govnih.gov

Incidence of Factor VIII Inhibitor Development
Hemophilia A SeverityInhibitor Incidence (%)Associated Risk Factors
Severe20-35%Null F8 gene mutations (large deletions, nonsense mutations, intron 22 inversions)
Mild/Moderate3-13%-

Epitope Mapping and Characterization of Inhibitory Antibodies (A2, A3, C1, C2 Domains)

Inhibitory antibodies against FVIII are directed towards specific functional regions of the protein, known as epitopes. These epitopes are primarily located within the A2, A3, C1, and C2 domains of the FVIII molecule. nih.govkarger.comuu.nl The binding of antibodies to these domains can interfere with the normal function of FVIII in the coagulation cascade in several ways.

A2 Domain: Antibodies targeting the A2 domain are common and can disrupt the interaction of FVIII with other components of the intrinsic tenase complex, namely factor IXa and phospholipids (B1166683). karger.comuu.nl A major epitope has been identified within the amino-terminal region of the A2 domain. nih.govuu.nl

A3 Domain: Inhibitors directed against the A3 domain can block the binding of FVIII to factor IXa. karger.com

C1 Domain: The C1 domain also contains epitopes for inhibitory antibodies. aai.org

C2 Domain: The C2 domain is a major target for inhibitory antibodies. nih.govkarger.com Antibodies binding to this domain can interfere with the interaction of FVIII with phospholipids and its carrier protein, von Willebrand factor (vWF). karger.com A key epitope has been localized within residues 2248–2312 of the C2 domain. karger.com

The specificity of the inhibitor response can vary between patients, with some individuals developing antibodies against a single domain, while others have a polyclonal response targeting multiple domains. karger.com There is also evidence to suggest that the epitope specificity of the inhibitors may have clinical implications. For instance, the presence of antibodies against the A2 and C2 domains has been associated with a poorer response to immune tolerance induction (ITI) therapy. motivate-study.com

Major Epitopes of Factor VIII Inhibitory Antibodies
FVIII DomainMechanism of InhibitionKey Epitope Regions
A2Interferes with factor IXa and phospholipid bindingAmino-terminal region
A3Blocks binding to factor IXa-
C1Contributes to inhibitor formation-
C2Inhibits phospholipid and von Willebrand factor bindingResidues 2248–2312

Mechanisms of Immune Response to Blood-Coagulation Factor VIII

The development of inhibitory antibodies to FVIII is a T-cell-dependent process, involving a classical immune response to a foreign antigen. haematologica.orgthieme-connect.comhaemosafety.com This response is initiated by the uptake and processing of FVIII by antigen-presenting cells (APCs), followed by the activation of FVIII-specific T-helper cells and subsequent B-cell stimulation, leading to the production of anti-FVIII antibodies. haematologica.orghaemosafety.com

Following intravenous administration, FVIII is recognized and internalized by professional APCs, such as dendritic cells (DCs) and macrophages. mjhid.orgnih.gov The spleen is considered a primary site for the initial encounter between FVIII and the immune system. mjhid.org Specific receptors on APCs, including low-density lipoprotein receptor-related protein-1 (LRP) and dendritic cell-specific intercellular adhesion molecule-3-grabbing non-integrin (DC-SIGN), have been implicated in the endocytosis of FVIII. mjhid.org Once internalized, FVIII is processed within the APCs into smaller peptides. mjhid.org These FVIII-derived peptides are then loaded onto major histocompatibility complex (MHC) class II molecules and presented on the surface of the APCs. nih.govnih.gov This presentation of FVIII peptides to CD4+ T-cells is a critical step in initiating the adaptive immune response. nih.gov Studies in murine models suggest that conventional type 2 dendritic cells (cDC2s) play a particularly important role in mediating FVIII immunity. aai.orgoup.com

The presentation of FVIII peptides by APCs leads to the activation of FVIII-specific CD4+ T-helper cells. haematologica.orghaemosafety.com This activation requires the interaction of the T-cell receptor (TCR) on the T-cell with the FVIII peptide-MHC class II complex on the APC, along with co-stimulatory signals. nih.govashpublications.org Activated T-helper cells, particularly T follicular helper (Tfh) cells, then provide help to FVIII-specific B-cells. ashpublications.orgjci.org This T-cell help is crucial for B-cell maturation, proliferation within germinal centers, and differentiation into antibody-secreting plasma cells and memory B-cells. jci.org The antibody response against FVIII is characterized by class-switching, with the production of high-affinity IgG antibodies, predominantly of the IgG4 subclass in humans, which is indicative of a T-cell-driven immune response. mjhid.orgjci.org

The immune response to FVIII is modulated by a complex interplay of various immune regulatory molecules and cytokines. Cytokines play a pivotal role in directing the nature of the T-cell response. Both Th1 (driving cell-mediated immunity) and Th2 (driving humoral immunity) responses have been implicated in the development of FVIII inhibitors. thieme-connect.com In hemophilic mice, the production of anti-FVIII antibodies is associated with the secretion of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-10) cytokines. thieme-connect.com In humans, patients with FVIII inhibitors have been shown to have an anti-inflammatory/regulatory immune profile characterized by low levels of most cytokines except for IL-4 and IL-10. nih.gov

B-cell activating factor (BAFF), a cytokine belonging to the tumor necrosis factor (TNF) family, has been identified as a key regulator of B-cell differentiation and survival and has been shown to modulate the FVIII immune response. jci.org Elevated levels of BAFF have been observed in patients with FVIII inhibitors. jci.org Furthermore, regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance, are thought to play a role in suppressing the immune response to FVIII. A failure in the function or activation of these regulatory cells may contribute to the development of inhibitors. nih.gov

Strategies for Inducing Immune Tolerance to Blood-Coagulation Factor VIII (Preclinical Research)

A major goal in hemophilia A research is to develop strategies to induce immune tolerance to FVIII, thereby preventing or eradicating inhibitor formation. nih.gov Several innovative approaches are being explored in preclinical studies, primarily in animal models of hemophilia A. frontiersin.orgfrontiersin.org These strategies aim to modulate the immune system to recognize FVIII as "self" rather than a foreign antigen.

One promising approach is hepatic gene therapy using adeno-associated viral (AAV) vectors to deliver the F8 gene to the liver. nih.gov The liver's unique immunological environment can promote tolerance to the expressed FVIII protein. nih.gov Studies in hemophilic dogs have shown that this approach can lead to sustained FVIII expression and, in some cases, eradicate pre-existing inhibitors. ashpublications.org

Another area of active research involves the induction or administration of FVIII-specific regulatory T-cells (Tregs). frontiersin.org Strategies include the use of immunomodulatory drugs like rapamycin (B549165), which has been shown to induce FVIII-specific Tregs and long-term tolerance in hemophilic mice. frontiersin.org The adoptive transfer of genetically engineered Tregs that are specific for FVIII is also being investigated. frontiersin.org

Other preclinical strategies include:

Oral tolerance: Administration of FVIII encapsulated in plant cells (e.g., lettuce) to induce tolerance through the gut-associated lymphoid tissue. frontiersin.org

Nanoparticle-based therapies: Encapsulating FVIII in nanoparticles to target its delivery to tolerogenic APCs. frontiersin.org

FVIII-Fc fusion proteins: Modifying the FVIII molecule by fusing it to the Fc portion of an antibody to potentially enhance its tolerogenic properties. frontiersin.org

These preclinical studies are providing valuable insights into the mechanisms of immune tolerance and are paving the way for the development of novel therapies to overcome the challenge of inhibitor formation in hemophilia A.

Preclinical Strategies for Inducing Immune Tolerance to Factor VIII
StrategyMechanismModel System
Hepatic Gene Therapy (AAV vectors)Induces tolerance through liver expression of FVIIIHemophilic dogs and mice
Regulatory T-cell (Treg) Induction/TherapyEnhances FVIII-specific immune suppressionHemophilic mice
Oral ToleranceInduces tolerance via gut-associated lymphoid tissueHemophilic mice and dogs
Nanoparticle-based TherapiesTargets FVIII to tolerogenic antigen-presenting cellsHemophilic mice
FVIII-Fc Fusion ProteinsPotentially enhances tolerogenic properties of FVIII-

Immunomodulatory Approaches

The development of neutralizing alloantibodies, known as inhibitors, against factor VIII (FVIII) is a significant complication of protein replacement therapy for hemophilia A. capes.gov.br Consequently, various immunomodulatory strategies are under investigation to induce tolerance to FVIII. These approaches aim to manipulate the immune response to prevent or eliminate inhibitor formation, often by targeting specific immune cells or pathways. nih.govtandfonline.com

A primary focus of these strategies is the induction and enhancement of regulatory T cells (Tregs), which are crucial for maintaining peripheral tolerance to self and non-self antigens. tandfonline.comfrontiersin.org Preclinical studies in hemophilia A mouse models have shown that several immunomodulatory protocols successfully prevent or modulate anti-FVIII antibody formation by creating a regulatory immune environment. nih.gov

One approach involves targeting T-cell and B-cell responses directly. For instance, transient blockade of co-stimulatory pathways essential for T-cell activation and T-B cell interaction has shown promise. The use of CTLA4-Ig, which blocks the B7/CD28 pathway, in combination with anti-CD40L, which blocks the CD40/CD40L pathway, has been shown to synergistically prevent antigen-specific immune responses and induce long-term, specific tolerance to FVIII in mice receiving FVIII plasmid gene transfer. nih.gov Another strategy targets T-cells using non-mitogenic anti-CD3 antibodies, which has been demonstrated to suppress FVIII-specific immune responses and even reduce pre-existing inhibitor titers in mouse models. nih.gov

B-cell-targeted therapies have also been explored. The depletion of B-cells using an anti-CD20 monoclonal antibody, particularly in combination with other agents like rapamycin and FVIII antigen, has been shown to substantially improve the reversal of inhibitor formation in hemophilic mice. frontiersin.org This combination was found to be superior to therapy with anti-CD20 or rapamycin alone. frontiersin.org

Furthermore, manipulating antigen presentation is another avenue. The use of immature dendritic cells (iDCs) pulsed with FVIII has been shown to regulate FVIII-specific immune responses in mice. This method was associated with high levels of the anti-inflammatory cytokine IL-10, low levels of the pro-inflammatory cytokine IL-2, and an expansion of CD4+Foxp3+ Treg cells. nih.gov

These preclinical findings highlight the potential of various immunomodulatory strategies to induce tolerance to FVIII, primarily by promoting the development of a regulatory T-cell environment. tandfonline.com

Table 1: Selected Immunomodulatory Approaches for FVIII Tolerance Induction in Preclinical Models

Approach Target/Mechanism Key Preclinical Findings Citation(s)
Co-stimulatory Blockade B7/CD28 and CD40/CD40L pathways Combination of CTLA4-Ig and anti-CD40L induced long-term, specific tolerance to FVIII in plasmid-treated hemophilia A mice. nih.gov
T-Cell Modulation CD3 complex on T-cells Anti-CD3 antibody treatment suppressed FVIII-specific immune responses and reduced pre-existing inhibitor titers in mice. nih.gov
B-Cell Depletion CD20 on B-cells Anti-CD20 combined with rapamycin and FVIII antigen improved reversal of inhibitor formation in hemophilia A mice. frontiersin.org
Antigen Presentation Immature Dendritic Cells (iDCs) FVIII-pulsed iDCs regulated immune responses, associated with high IL-10, low IL-2, and expansion of Treg cells in mice. nih.gov

| Treg Induction | TGF-β1-dependent conversion | A regimen of rapamycin and IL-10 suppressed inhibitor formation by converting conventional T-cells into Tregs in hemophilia A mice. | frontiersin.org |

Gene Therapy Approaches for Tolerance Induction (Preclinical Vector Design and Evaluation)

Gene therapy presents a transformative approach for hemophilia A, not only by providing a potential cure through continuous endogenous FVIII production but also by inducing immune tolerance. nih.govnih.gov Preclinical studies have extensively demonstrated that the sustained expression of FVIII, particularly when directed to the liver, can bias the immune system towards tolerance and even eradicate pre-existing inhibitors. nih.govfrontiersin.org The design of the vector and the transgene cassette are critical determinants of the efficacy and immunological outcome of the therapy. nih.gov

Vector Platforms

The two leading viral vector platforms for hemophilia A gene therapy are adeno-associated viral (AAV) vectors and lentiviral (LV) vectors. nih.govfrontiersin.org

AAV Vectors: These are the most commonly used vectors in clinical development for hemophilia. nih.govpatsnap.com AAV vectors, particularly liver-tropic serotypes like AAV8, are administered intravenously and are designed to transduce hepatocytes. nih.govfrontiersin.org The liver's unique immunological environment is known to promote tolerance to proteins produced within it. frontiersin.orgbleeding.org Preclinical studies in hemophilia A dogs have shown that liver-directed AAV gene transfer can eradicate high-titer inhibitors and induce long-lasting tolerance, even in animals with challenging F8 gene mutations. nih.govashpublications.org The success of tolerance induction via AAV is influenced by the vector dose, promoter elements, and the transgene sequence itself. nih.gov A key finding from murine models is that a slower initial rate of FVIII expression that evolves to a steady state is more likely to support immune tolerance. ashpublications.org

Lentiviral Vectors: LV vectors are primarily used for ex vivo gene transfer into hematopoietic stem and progenitor cells (HSPCs). nih.gov These genetically modified cells are then transplanted back into the patient. This approach has been shown to achieve durable FVIII production. nih.gov An alternative strategy involves ectopic expression of FVIII in platelets, which can be achieved by using a platelet-specific promoter (e.g., αIIb) in an LV vector. frontiersin.org Preclinical studies in hemophilic mice demonstrated that this platelet-targeted FVIII expression not only improves hemostasis, even in the presence of inhibitors, but also induces antigen-specific immune tolerance. frontiersin.org

Transgene and Vector Cassette Design

Optimizing the FVIII transgene and its expression cassette is crucial for maximizing therapeutic protein expression from a lower, safer vector dose and for minimizing immunogenicity. nih.govfrontiersin.org

FVIII Transgene: Because the full-length FVIII gene is too large for efficient packaging into AAV vectors, B-domain-deleted (BDD) versions of FVIII are commonly used. frontiersin.org These variants are fully functional. Codon optimization of the FVIII sequence can enhance translation efficiency and protein expression levels. frontiersin.org

Promoters and Regulatory Elements: Synthetic, liver-specific promoters are employed to drive high-level, hepatocyte-restricted transgene expression. nih.govfrontiersin.org This targeted expression is a key factor in leveraging the liver's natural tolerogenic properties. frontiersin.orgnih.gov

Non-viral Systems: To circumvent issues related to pre-existing immunity against viral vectors, non-viral delivery systems are also in preclinical development. These include nanoparticle-based delivery systems and transposon systems like piggyBac, which can mediate stable integration of the FVIII gene. patsnap.com

Preclinical evaluation in various animal models, from mice to dogs, is essential for validating these vector designs. patsnap.comashpublications.org These studies have consistently shown that gene therapy can establish a state of immune tolerance to FVIII, preventing or reversing inhibitor formation. nih.govashpublications.org

Table 2: Preclinical Gene Therapy Vector Designs for FVIII Tolerance Induction

Vector Platform Delivery Method Target Cell/Tissue Promoter Type Key Preclinical Outcome Citation(s)
Adeno-Associated Virus (AAV) In vivo (intravenous) Hepatocytes (Liver) Liver-specific Eradicated pre-existing inhibitors and induced durable tolerance in hemophilia A dogs. nih.govashpublications.org
Lentivirus (LV) Ex vivo Hematopoietic Stem Cells Ubiquitous or cell-specific Achieved durable FVIII production and has the potential to eradicate pre-existing inhibitors in murine models. nih.govfrontiersin.org
Lentivirus (LV) In vivo / Ex vivo Platelets Platelet-specific (αIIb) Restored hemostasis in the presence of inhibitors and induced transferable, antigen-specific immune tolerance in mice. frontiersin.org

| Non-viral (Nanoparticle) | In vivo | Liver | N/A | A single dose of a piggyBac transposon system delivered by nanoparticles normalized F8 activity in mouse models. | patsnap.com |

Recombinant Blood Coagulation Factor Viii Production and Engineering

Expression Systems for Recombinant Blood-Coagulation Factor VIII

The selection of an appropriate expression system for rFVIII is critical, as it profoundly impacts the protein's quality, quantity, and crucial post-translational modifications required for its biological activity. Mammalian cell lines are predominantly favored for this purpose due to their inherent capability to perform complex post-translational modifications, such as glycosylation and sulfation, which are indispensable for the proper folding and function of Factor VIII. nih.govdovepress.com

Mammalian Cell Lines (e.g., CHO, BHK, HEK) and Their Characteristics

Chinese Hamster Ovary (CHO) Cells: CHO cells represent the most extensively used mammalian host system for the commercial production of biopharmaceuticals, including rFVIII. ijbiotech.comtandfonline.comnih.gov Their advantages include robust growth in chemically defined, serum-free suspension cultures, a commendable safety profile concerning human pathogenic virus replication, and the facility with which stable cell clones can be generated to express recombinant proteins at yields and quality suitable for human therapeutic use. nih.goveppendorf.com CHO cells are particularly noted for their ability to facilitate complex N-glycosylation, a modification vital for FVIII's stability and its interaction with von Willebrand factor (VWF). dovepress.comacs.org

Baby Hamster Kidney (BHK) Cells: BHK cells constitute another well-established mammalian cell line employed in rFVIII production. dovepress.comtandfonline.comjbums.org Similar to CHO cells, BHK cells are capable of supporting the necessary post-translational modifications and can be scaled up for large-scale manufacturing. Historically, some of the initial rFVIII products were produced using BHK cells. tandfonline.comnih.gov

Optimization of Recombinant Blood-Coagulation Factor VIII Expression and Yield

The optimization of rFVIII expression and yield is of utmost importance given its inherently low expression levels and the substantial therapeutic demand for hemophilia A treatment. ijbiotech.comnih.gov Various strategies are employed to enhance productivity:

Genetic Engineering Approaches:

Promoter and Enhancer Optimization: The strategic utilization of strong, constitutive, or inducible promoters and enhancer elements can drive higher levels of gene transcription, consequently leading to increased messenger RNA (mRNA) and protein production. nih.govfrontiersin.org

Signal Peptide Optimization: Improvements in signal peptides can enhance the efficiency with which the recombinant protein is secreted from the cell. vwr.com

Gene Amplification: Techniques such as the dihydrofolate reductase (DHFR) or glutamine synthetase (GS) systems can be employed to select and amplify cell lines that have integrated multiple copies of the FVIII gene, thereby leading to increased expression. ijbiotech.com

Cell Culture Optimization:

Media Composition: Adjusting the components of the cell culture medium, including essential nutrients, growth factors, and specialized supplements, can support higher cell densities and metabolic activity, which in turn boosts protein production. ijbiotech.comfrontiersin.org

Bioreactor Conditions: Precise control over parameters within bioreactors, such as temperature, pH, dissolved oxygen levels, and agitation rate, is critical for achieving optimal cell growth and protein synthesis. ijbiotech.comfrontiersin.org

Fed-Batch and Perfusion Strategies: These advanced cultivation methods allow for the continuous feeding of nutrients and the removal of waste products, extending the productive lifespan of the cell culture and significantly increasing volumetric productivity. ijbiotech.com

Cell Cycle Arrest: Strategies aimed at arresting the cell cycle, often in the G1 phase, can lead to increased recombinant protein production, as cells in this phase exhibit heightened metabolic activity. ijbiotech.comijbiotech.com Certain chemical agents, including Metformin, Lovastatin, and Mitomycin C, have been demonstrated to increase rFVIII expression by inducing cell cycle arrest. ijbiotech.comijbiotech.com

Structural and Functional Characterization of Recombinant Blood-Coagulation Factor VIII Variants

Thorough structural and functional characterization is indispensable to confirm that recombinant FVIII variants possess the correct conformation, appropriate post-translational modifications, and biological activity comparable to that of endogenous FVIII.

Structural Characterization Methods:

SDS-PAGE (Sodium Dodecyl Sulfate (B86663) Polyacrylamide Gel Electrophoresis): This technique is utilized to analyze the purity, molecular weight, and integrity of the FVIII protein and its constituent subunits (heavy and light chains) under denaturing conditions. benthamscience.comnih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS): Provides highly detailed information regarding the primary structure, peptide mapping, and identification of critical post-translational modifications such as glycosylation and sulfation, which are essential for FVIII's function. acs.orgnih.govnih.govnih.govnih.govresearchgate.netnih.gov

Circular Dichroism (CD): Used to assess the secondary structure content (e.g., alpha-helices, beta-sheets) of the protein, serving as an indicator of proper folding. nih.gov

N-terminal Sequencing and Peptide Mapping: These techniques help confirm the amino acid sequence and identify any unexpected truncations or cleavages. nih.gov

Size Exclusion Chromatography (SEC): Employed to determine the aggregation state and molecular integrity of the protein, thereby ensuring product homogeneity. researchgate.net

Functional Characterization Methods:

One-Stage Clotting Assay (Activated Partial Thromboplastin (B12709170) Time, APTT assay): A standard coagulation assay that quantifies FVIII procoagulant activity by measuring the clotting time of FVIII-deficient plasma. researchgate.netnih.govnih.govcapes.gov.brcapes.gov.br

Chromogenic Assay: A spectrophotometric assay that specifically quantifies FVIII activity based on its role as a cofactor in the activation of Factor X by activated Factor IX (FIXa), providing a more precise measure of FVIII function. researchgate.netnih.govnih.govcapes.gov.brcapes.gov.br

Binding Assays (e.g., ELISA, Surface Plasmon Resonance - SPR): These assays are used to evaluate the binding affinity of FVIII to its physiological chaperones, such as von Willebrand Factor (VWF), which is crucial for FVIII's stability and circulating half-life. nih.govcapes.gov.brmdpi.comhaematologica.org They also confirm interactions with other coagulation factors, such as Factor IXa. capes.gov.brhaematologica.org

Engineering of Modified Blood-Coagulation Factor VIII Constructs (Preclinical and Mechanistic Focus)

The engineering of FVIII constructs is aimed at enhancing its therapeutic profile, primarily by improving expression, stability, and plasma half-life, while also potentially reducing immunogenicity.

B-Domain Deleted and Truncated Variants

The B-domain of Factor VIII is a large, heavily glycosylated region that is not directly essential for FVIII's procoagulant activity. researchgate.netscienceopen.comdovepress.com In vivo, this domain is largely removed from mature FVIII through proteolytic cleavage. mdpi.comdovepress.com

Rationale for B-Domain Deletion (BDD-FVIII):

Increased Expression Levels: Deleting the B-domain has been shown to significantly increase the expression levels of rFVIII in heterologous expression systems, which improves manufacturing efficiency. researchgate.netscienceopen.comdovepress.com This improvement is partly attributed to the removal of numerous N-linked glycosylation sites within the B-domain, which can simplify intracellular processing and enhance protein secretion. researchgate.netscienceopen.com

Reduced Molecular Heterogeneity: Full-length recombinant FVIII (FLrFVIII) often presents as a heterogeneous mixture of various B-domain-truncated forms, even when expressed from full-length cDNA. nih.govresearchgate.net B-domain deletion simplifies the molecular structure, leading to a more homogeneous product. researchgate.net

Simplified Purification: A more homogeneous protein product can facilitate and streamline downstream purification processes.

Maintenance of Coagulant Activity: Despite its substantial size, comprising approximately 40% of the total protein, the B-domain is not essential for the procoagulant activity of FVIII. researchgate.netscienceopen.comdovepress.com Consequently, BDD-FVIII variants retain comparable specific activity to full-length FVIII. researchgate.netresearchgate.net

Improved Secretion and Stability: Engineering variants with specific B-domain truncations designed to maintain certain N-linked oligosaccharides has demonstrated increased secretion. scienceopen.com Some BDD-FVIII products have also been associated with an increased plasma half-life. mdpi.com

Characteristics of BDD-FVIII Variants: BDD-FVIII variants typically consist of a heavy chain (A1-A2) and a light chain (A3-C1-C2) connected by a short peptide linker, replacing the full B-domain. researchgate.netscienceopen.com These variants maintain normal FVIII interactions with other proteins crucial for its activity, such as Factor IXa and VWF. researchgate.netmdpi.com While BDD-FVIII variants enhance production yield and simplify the protein, their interaction with VWF has been reported to be approximately 25% greater than that of plasma-derived FVIII, while other functional properties remain indistinguishable. researchgate.net

Bioengineered Conjugates (e.g., Fc-Fusion, PEGylation) for Mechanistic Study of Enhanced Stability

Bioengineered conjugates, such as Fc-fusion and PEGylation, are strategies employed to extend the circulating half-life and enhance the stability of recombinant Factor VIII. These modifications aim to reduce the frequency of intravenous infusions required for prophylactic treatment of Hemophilia A patsnap.commdpi.comdovepress.com.

Fc-Fusion Proteins: Fc-fusion technology involves genetically linking the Fc (fragment crystallizable) domain of human immunoglobulin G (IgG1) to the FVIII molecule. The Fc domain is known for its long half-life in plasma, primarily due to its interaction with the neonatal Fc receptor (FcRn) nih.govsinobiological.comfrontiersin.org. FcRn protects IgG and Fc-fusion proteins from lysosomal degradation by mediating their recycling back into circulation nih.govsinobiological.comfrontiersin.org.

Recombinant FVIII Fc (rFVIIIFc), specifically a B-domain-deleted (BDD) FVIII covalently linked to the Fc domain, has demonstrated an extended half-life. Studies have shown that rFVIIIFc can achieve a half-life approximately 1.5- to 1.7-fold longer than standard rFVIII products mdpi.complos.orgnih.govnih.gov. This prolongation is directly attributable to the FcRn-mediated recycling pathway nih.govnih.gov. Structural analyses, including hydrogen-deuterium exchange mass spectrometry (HDX-MS) and X-ray crystallography, indicate that the fusion of the Fc domain does not significantly perturb the structure or functional comparability of the FVIII component, suggesting that the FVIII and Fc elements remain structurally independent and flexibly tethered within the fusion protein nih.govosti.gov.

PEGylation: PEGylation involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the FVIII molecule. This modification increases the hydrodynamic size of the protein and shields it from proteolytic degradation and renal clearance, thereby enhancing its stability and extending its circulating half-life dovepress.comnih.govzlmsg.chrsc.org.

Different PEGylation strategies exist, varying by the size and number of PEG moieties and their attachment sites. For instance, damoctocog alfa pegol (BAY 94-9027) is a site-specific PEGylated BDD rFVIII with a single dual-branched 60 kDa PEG molecule mdpi.com. Clinical studies have shown that PEGylated FVIII products, such as BAX 855 (rurioctacog alfa pegol), can extend the terminal half-life by approximately 1.3- to 1.5-fold compared to non-PEGylated counterparts like ADVATE mdpi.comnih.govashpublications.org. This is attributed to the steric hindrance provided by the PEG chains, which protects FVIII from enzymatic degradation and reduces its interaction with clearance receptors dovepress.comnih.govzlmsg.chrsc.org.

Data on half-life extension for Fc-fusion and PEGylated FVIII products:

Bioengineered ConjugateFVIII Product ExampleHalf-life Extension Factor (vs. standard rFVIII)Mechanism of ActionReferences
Fc-FusionEloctate (rFVIIIFc)1.5 - 1.7 foldBinds to neonatal Fc receptor (FcRn) within acidified endosomes, preventing lysosomal degradation and promoting recycling back into circulation. Increases molecular size, reducing glomerular filtration. mdpi.comnih.govsinobiological.comfrontiersin.orgplos.orgnih.govnih.govosti.gov
PEGylationAdynovate (BAX 855), Damoctocog alfa pegol (BAY 94-9027)1.3 - 1.5 fold (BAX 855); ~1.5 fold (BAY 94-9027)Increases hydrodynamic size, sterically hinders interaction with proteolytic enzymes and clearance receptors, reduces renal clearance. mdpi.comdovepress.comnih.govzlmsg.chrsc.orgnih.govashpublications.org

Single-Chain and Other Novel Blood-Coagulation Factor VIII Designs

Single-Chain Factor VIII (rVIII-SingleChain): A significant advancement in FVIII engineering is the development of single-chain recombinant FVIII (rVIII-SingleChain), such as AFSTYLA. This design covalently links the heavy and light chains of FVIII into a single polypeptide chain, in contrast to the non-covalent association of natural FVIII nih.govdovepress.comcsl.comafstyla.comfirstwordpharma.comashpublications.orgresearchgate.netnih.gov. This strong covalent bond results in enhanced molecular integrity and intrinsic stability, leading to a more homogenous product nih.govcsl.comafstyla.comresearchgate.net.

A key benefit of the single-chain design is its increased binding affinity for von Willebrand factor (VWF) patsnap.comnih.govdovepress.comcsl.comafstyla.comashpublications.orgresearchgate.netnih.gov. VWF acts as a chaperone, protecting FVIII from premature inactivation and degradation in circulation zlmsg.chafstyla.comdovepress.comnih.gov. The tighter binding of single-chain FVIII to VWF extends its time in circulation and contributes to a prolonged half-life dovepress.comzlmsg.chafstyla.comashpublications.orgresearchgate.net. Studies have shown that rVIII-SingleChain has improved pharmacokinetic results, including a lower clearance rate, compared to octocog alfa (a standard rFVIII comparator) csl.comafstyla.combiospectrumasia.com. Upon activation by thrombin, the single-chain FVIII is cleaved into an activated form that is structurally and functionally comparable to endogenous activated FVIII dovepress.comashpublications.orgresearchgate.net.

Other Novel Designs: Beyond single-chain constructs, other engineering approaches explore modifications within the FVIII sequence to improve stability and activity:

Modified Furin Cleavage Sites: Research has investigated FVIII variants with altered furin cleavage sites. For example, a BDD-FVIII variant (FVIII-RH) with an amino acid change at the R1645H furin cleavage site, mimicking a canine sequence, showed a 2.5-fold increase in the single-chain form and a twofold increase in biological activity compared to human BDD-FVIII. This improved activity is potentially due to slower dissociation of the A2-domain upon thrombin activation nih.govashpublications.org.

Codon Optimization: Synonymous mutations, or codon optimization, can enhance gene expression in mammalian systems by increasing transcriptional efficacy nih.gov. This strategy aims to achieve higher levels of therapeutic protein expression from a limited vector dose in gene therapy settings nih.gov.

Chaperone-Binding Area Modifications: Optimizing chaperone-binding areas can improve protein release and secretion nih.gov.

These novel designs illustrate a continuous effort to engineer FVIII molecules with superior pharmaceutical properties, leading to more effective and convenient treatments for Hemophilia A.

Novel FVIII DesignKey FeatureImpact on FVIII PropertiesReferences
Single-Chain FVIII (rVIII-SingleChain)Covalent bond linking heavy and light chains; B-domain truncated.Increased intrinsic stability; higher affinity for VWF; extended half-life; improved molecular integrity. patsnap.comnih.govdovepress.comcsl.comafstyla.comfirstwordpharma.comashpublications.orgresearchgate.netnih.gov
Modified Furin Cleavage Site (e.g., FVIII-RH)Amino acid change at furin cleavage site (R1645H).Increased single-chain form expression (2.5-fold); twofold increased biological activity; slower A2-domain dissociation. nih.govashpublications.org
Codon OptimizationSynonymous mutations in coding DNA/RNA.Enhanced gene expression and higher protein production levels. nih.gov
Chaperone-Binding Area ModificationsAlterations to optimize chaperone interaction.Improved protein release and secretion. nih.gov

Glycosylation Engineering in Recombinant Blood-Coagulation Factor VIII Production

Glycosylation, a critical post-translational modification, significantly influences the conformational stability, activity, and macromolecular interactions of Factor VIII dovepress.comnih.govresearchgate.netmdpi.comnih.gov. In the context of recombinant FVIII production, glycosylation engineering involves manipulating the glycosylation patterns to optimize these properties. Recombinant FVIII is typically produced in eukaryotic cell lines, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells, which provide the necessary machinery for proper protein folding and post-translational modifications, including glycosylation nih.govbenthamscience.comresearchgate.netmdpi.com.

The carbohydrate moieties on FVIII play several functional roles:

Activity: The presence of glycans is important for FVIII's biological activity. Studies involving deglycosylation have shown a substantial loss of FVIII activity (up to 40%) when carbohydrate chains are removed, suggesting that glycans in the heavy chain (A1 and A2 domains) and the light chain (A3 and C1 domains) are important for activity researchgate.netnih.gov.

Half-life: Terminal sialic acids on glycans can increase the half-life of glycoproteins in plasma by preventing their recognition and clearance by asialoglycoprotein receptors in the liver researchgate.netportlandpress.com. For example, the use of human embryonic kidney (HEK) cell lines, which allow for human-like post-translational modifications, has been speculated to result in slightly increased half-life for FVIII products compared to those produced in non-human cell lines dovepress.com.

Immunogenicity: Glycosylation patterns can also modulate the immunogenic properties of FVIII dovepress.comresearchgate.netfrontiersin.org. Differences in glycosylation between human and non-human cell lines may induce immune responses researchgate.net. Developing FVIII products with human-like glycosylation, as achieved through production in human cell lines like HEK293, has been explored as a strategy to potentially reduce immunogenicity dovepress.commdpi.com. Simoctocog alfa (Nuwiq), a fourth-generation BDD FVIII product made in HEK cells, was developed with the hope of generating a less immunogenic product by eliminating potentially immunogenic glycosylation patterns found in non-human cell lines dovepress.com.

Research Findings on Glycosylation Engineering:

A significant proportion of N-linked glycosylation sites are located within the B-domain of FVIII. While deletion of the B-domain can lead to a homogeneous protein with high specific activity and stability, suggesting that B-domain glycans may not be critical for clotting activity, the B-domain is important for intracellular trafficking and binding to asialoglycoprotein receptors nih.govgoogle.com.

The inhibition of complex glycan formation has been shown to increase FVIII's specific activity, possibly due to altered affinities between FVIII and its interacting coagulant partners by enhanced negative charge from increased sialic acid nih.gov. However, this is in contrast to the usual effect of sialic acid on half-life, which generally increases it by preventing clearance researchgate.netportlandpress.com. This discrepancy highlights the nuanced role of specific glycan structures and their positions.

The inclusion of an amino acid spacer containing N-linked glycosylation sites in B-domain-deleted FVIII designs has been explored to enhance secretion and/or expression of the FVIII protein google.com. For instance, a 226-amino acid spacer with six N-linked glycosylation sites or a 29-amino acid spacer with one N-linked glycosylation site, partially replacing the B domain, have been proposed to facilitate FVIII protein secretion google.com.

Table of Glycosylation Engineering Impacts on FVIII:

Glycosylation AspectImpact on FVIII PropertyResearch Finding/MechanismReferences
Overall GlycosylationConformational Stability, Activity, Macromolecular InteractionsEssential for proper folding, oligomerization, and solubility; contributes to stability and protection against proteolysis. Deglycosylation can lead to significant loss of activity (up to 40%). Glycans in A1, A2, A3, and C1 domains are important for activity. dovepress.comnih.govresearchgate.netmdpi.comnih.gov
Terminal Sialic AcidsHalf-lifeIncrease plasma half-life by preventing exposure of galactose residues that are recognized by asialoglycoprotein receptors in the liver, thus preventing clearance. Human-like glycosylation (e.g., from HEK cells) may slightly increase half-life. dovepress.comresearchgate.netportlandpress.com
Glycosylation Patterns (e.g., in different cell lines)ImmunogenicityDifferences in plant and human glycosylation can induce immune responses. Human-like post-translational modifications (e.g., from HEK cells) may lead to decreased immunogenicity. dovepress.comdovepress.comresearchgate.netmdpi.comfrontiersin.org
Glycosylation Sites in B-domainSecretion/Expression, ActivityWhile B-domain glycans may not be critical for clotting activity, the B-domain is important for intracellular trafficking and binding to asialoglycoprotein receptor. Spacers with N-linked glycosylation sites in B-domain-deleted FVIII can enhance secretion. nih.govgoogle.com
Inhibition of Complex Glycan FormationSpecific ActivityCan increase FVIII's specific activity, possibly by altering affinities with coagulant partners due to enhanced negative charge from increased sialic acid. nih.gov

Advanced Research Methodologies for Blood Coagulation Factor Viii Studies

Molecular Biology Techniques in F8 Gene Analysis

The study of blood-coagulation factor VIII is deeply rooted in understanding its genetic blueprint, the F8 gene. Mutations in this large and complex gene are the underlying cause of hemophilia A. nih.gov Modern molecular biology has provided an array of powerful tools to dissect the F8 gene, identify mutations, and explore potential therapeutic avenues.

DNA Sequencing and High-Throughput Mutation Detection

Direct sequencing of the F8 gene is the gold standard for identifying the causative mutations in patients with hemophilia A. nih.gov Given the gene's substantial size (186 kb with 26 exons), this has historically been a labor-intensive process. nih.govcscr.res.in

Sanger Sequencing , the traditional method, involves amplifying specific regions of the F8 gene, such as exons and their flanking intron-exon boundaries, followed by sequencing. nih.govjournalgrid.com While highly accurate, Sanger sequencing is considered time-consuming and has low throughput, making it less efficient for screening large numbers of patients or for analyzing the entire gene in a single run. nih.gov

Next-Generation Sequencing (NGS) has revolutionized F8 gene analysis. This high-throughput technology allows for the simultaneous sequencing of millions of DNA fragments, making it possible to analyze the entire F8 gene, including deep intronic regions, more efficiently and cost-effectively. nih.govwfh.orgnih.gov Targeted high-throughput sequencing has proven to be a highly accurate and time-saving method for detecting various mutations, including single nucleotide variations (SNVs), small insertions and deletions (indels), and even large deletions. nih.govashpublications.org Several studies have demonstrated the effectiveness of NGS in identifying both previously reported and novel mutations in the F8 gene. nih.gov

Other High-Throughput Techniques have also been developed for more rapid screening. For instance, High-Resolution Melting (HRM) analysis can be used as an initial screening method to detect sequence variations. ashpublications.org This technique measures the melting behavior of a DNA fragment, which is altered by the presence of a mutation. ashpublications.org Samples showing an altered melt curve can then be subjected to DNA sequencing for precise mutation identification, making it a simpler and quicker approach for initial screening. ashpublications.org Multiplex Ligation-Dependent Probe Amplification (MLPA) is another technique used to detect large deletions or duplications within the F8 gene. nih.govashpublications.org

A comprehensive approach, termed Comprehensive Analysis of Hemophilia A (CAHEA) , combines long-range PCR with long-read sequencing to provide a full characterization of F8 variants, including inversions, SNVs, indels, and large structural rearrangements, in a single assay. nih.gov This method has demonstrated 100% sensitivity and specificity compared to a combination of conventional methods. nih.gov

Comparison of F8 Gene Analysis Techniques
TechniquePrimary UseAdvantagesLimitationsSupporting Research
Sanger SequencingGold standard for mutation confirmationHigh accuracyTime-consuming, low throughput nih.govjournalgrid.com
Next-Generation Sequencing (NGS)High-throughput mutation detectionComprehensive analysis, cost-effective for large scaleComplex data analysis, may miss certain structural variants nih.govwfh.orgnih.govashpublications.org
High-Resolution Melting (HRM)Rapid screening for sequence variationsSimple, fast, and inexpensiveRequires confirmation by sequencing ashpublications.org
Multiplex Ligation-Dependent Probe Amplification (MLPA)Detection of large deletions/duplicationsReliable for copy number variationsDoes not identify point mutations nih.govashpublications.org
Comprehensive Analysis of Hemophilia A (CAHEA)Full characterization of all F8 variant typesComprehensive, high accuracyRelatively new, may not be widely available nih.gov

Gene Editing Technologies (e.g., CRISPR/Cas9) for Research Applications

Creating Research Models: CRISPR/Cas9 can be used to introduce specific mutations found in hemophilia A patients into cell lines or animal models. creative-biogene.com This allows researchers to study the effects of these mutations on Factor VIII production, structure, and function in a controlled environment. For example, CRISPR/Cas9 has been used to create mouse models with specific F8 gene mutations, which are invaluable for preclinical testing of new therapies. nih.gov

Developing Gene Therapies: A primary research application of CRISPR/Cas9 is in the development of gene correction strategies for hemophilia A. creative-biogene.com The technology can be used to correct the underlying mutations in the F8 gene. Research has shown that CRISPR/Cas9 can correct the intron 22 inversion, a common and severe mutation in hemophilia A, in induced pluripotent stem cells (iPSCs) derived from patients. creative-biogene.com Another approach involves using CRISPR/Cas9 to insert a functional copy of the F8 gene into a specific "safe harbor" locus in the genome, such as the albumin gene in liver cells. mdpi.com This has been shown to restore Factor VIII activity in mouse models of hemophilia A. mdpi.comnih.gov

While promising, the use of CRISPR/Cas9 for therapeutic purposes is still in the preclinical research phase and faces challenges such as off-target effects and efficient in vivo delivery. frontiersin.orge-jmd.org

Protein Biochemistry and Biophysical Characterization of Blood-Coagulation Factor VIII

Understanding the structure, function, and interactions of the Factor VIII protein is crucial. A variety of biophysical techniques are employed to characterize this complex glycoprotein (B1211001).

Spectroscopic Methods (CD, Fluorescence)

Spectroscopic techniques are invaluable for probing the structure and conformational changes of Factor VIII.

Circular Dichroism (CD) Spectroscopy is used to analyze the secondary structure of proteins. springernature.comacs.org The far-UV CD spectrum provides information on the proportion of alpha-helices, beta-sheets, and random coils in the protein. acs.orgnih.gov Near-UV CD spectroscopy gives insights into the tertiary structure by probing the environment of aromatic amino acid residues. acs.orgnih.gov Studies using CD spectroscopy can reveal how the structure of Factor VIII is affected by binding to other molecules or by changes in its environment. springernature.comnih.gov

Fluorescence Spectroscopy is another powerful tool for studying protein conformation and interactions. springernature.com The intrinsic fluorescence of tryptophan residues within Factor VIII can be used as a sensitive probe of the local environment. springernature.comnih.gov Changes in the fluorescence emission spectrum can indicate conformational changes, ligand binding, or protein unfolding. researchgate.net Extrinsic fluorescent probes, such as bis-ANS, can be used to identify and characterize exposed hydrophobic sites on the surface of Factor VIII and its subunits, which are important for its interactions with other proteins and cell membranes. researchgate.net

Analytical Ultracentrifugation and Light Scattering

These techniques are used to determine the size, shape, and association state of Factor VIII and its complexes in solution.

Analytical Ultracentrifugation (AUC) , particularly sedimentation velocity (SV-AUC), is a powerful technique for studying the hydrodynamic properties of macromolecules. nih.govnih.gov By measuring the rate at which a molecule sediments in a centrifugal field, SV-AUC can provide information about its molecular weight, shape, and the presence of aggregates. nih.govfrontiersin.org Studies on the von Willebrand factor (VWF)/Factor VIII complex using AUC have provided insights into its conformation, suggesting a random coil structure rather than a compact globule. nih.gov SV-AUC has also been used to investigate the formation of Factor VIII aggregates, which can be a concern in therapeutic products. nih.govfrontiersin.org

Dynamic Light Scattering (DLS) is another technique used to determine the size distribution of particles in a solution. aiceonline.org It measures the fluctuations in scattered light intensity caused by the Brownian motion of molecules. DLS is often used to assess the aggregation state of Factor VIII preparations. aiceonline.org

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a real-time, label-free technique used to study the kinetics and thermodynamics of molecular interactions. wikipedia.orgox.ac.uk In a typical SPR experiment, one molecule (the ligand, e.g., an antibody or von Willebrand factor) is immobilized on a sensor surface, and its binding partner (the analyte, e.g., Factor VIII) is flowed over the surface. ox.ac.uk The binding event causes a change in the refractive index at the surface, which is detected as a response. ox.ac.uk

SPR is widely used to:

Determine binding kinetics: It provides quantitative data on the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. wikipedia.org

Characterize protein-protein interactions: SPR has been instrumental in characterizing the interaction between Factor VIII and its carrier protein, von Willebrand factor (VWF). nih.govresearchgate.net These studies have revealed a high-affinity interaction with very fast association and fast dissociation rates. nih.gov

Map epitopes: By analyzing the binding of a panel of monoclonal antibodies to wild-type and mutated Factor VIII C2 domains, SPR has been used to map the binding sites (epitopes) of these antibodies at high resolution. ashpublications.org

Study thermodynamics: By performing SPR experiments at different temperatures, it is possible to determine thermodynamic parameters such as binding enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). wikipedia.orgnih.gov For the FVIII-VWF interaction, thermodynamic analysis indicates that the binding is primarily driven by electrostatic forces and is entropically favorable. nih.gov

Thermodynamic and Kinetic Parameters of FVIII-VWF Interaction from SPR
ParameterValueSignificanceReference
Equilibrium Dissociation Constant (KD)0.8 nM at 35 °CIndicates a high-affinity interaction nih.govresearchgate.net
Association Rate Constant (ka)8.56 × 106 M-1s-1Very fast binding of FVIII to VWF nih.gov
Dissociation Rate Constant (kd)6.89 × 10-3 s-1Relatively fast unbinding of FVIII from VWF nih.gov
Enthalpy Change (ΔH°)39.1 kJ/mol (unfavorable)Indicates the interaction is entropically driven and primarily mediated by electrostatic forces nih.gov
Entropy Change (TΔS°)89.4 kJ/mol (favorable)

Compound Names

bis-ANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid)

Factor VIII

Factor IXa

von Willebrand factor

In Vitro Assays for Blood-Coagulation Factor VIII Activity and Function

Chromogenic substrate assays (CSA) are two-stage methods that provide a quantitative measure of FVIII activity. sysmex-ap.com

Principle: In the first stage, the FVIII in a test sample is activated. This activated FVIII (FVIIIa) then acts as a cofactor for activated Factor IX (FIXa) to convert Factor X (FX) into its active form, Factor Xa (FXa). practical-haemostasis.compractical-haemostasis.com The amount of FXa generated is directly proportional to the functional FVIII activity in the sample, as all other necessary components (FIXa, FX, calcium, phospholipids) are supplied in excess. practical-haemostasis.comlabcorp.com In the second stage, a synthetic chromogenic substrate, specific for FXa, is added. The cleavage of this substrate by the generated FXa releases a colored compound (typically p-nitroaniline), which can be measured by its absorbance at 405nm. practical-haemostasis.compractical-haemostasis.com The intensity of the color is proportional to the FVIII activity. practical-haemostasis.com

Research Applications: Chromogenic assays are considered a gold standard by some authorities and are less susceptible to interference from lupus anticoagulants compared to clotting assays. labcorp.comnih.gov They are valuable in research for accurately determining FVIII activity, especially when studying modified recombinant FVIII products or in cases of non-severe hemophilia A where discrepancies with other assays can occur. researchgate.netlabcorp.comnih.gov Research has shown that in about 30% of patients with non-severe hemophilia A, there is a discrepancy between one-stage and chromogenic assay results, which can sometimes lead to misclassification of disease severity. labcorp.commayocliniclabs.com

The most commonly used clotting-based method for FVIII is the one-stage aPTT assay. nih.govcore.ac.uk

Principle: This assay is a modification of the activated partial thromboplastin (B12709170) time (aPTT) test. It measures the ability of a patient's plasma to correct the prolonged clotting time of FVIII-deficient plasma. nih.govcore.ac.uk The test plasma is diluted and mixed with FVIII-deficient plasma and an aPTT reagent (containing a contact activator and phospholipids). core.ac.ukresearchgate.net After an incubation period, calcium is added to initiate clotting. The time taken for a fibrin (B1330869) clot to form is measured. core.ac.uk This clotting time is inversely proportional to the amount of FVIII activity in the test sample; a shorter clotting time indicates higher FVIII activity. mayocliniclabs.com The activity is quantified by comparing the clotting time to a standard curve generated from plasmas with known FVIII concentrations. core.ac.uk

Research Applications: While widely used, the one-stage assay is known for its variability, which can be influenced by the specific aPTT reagents and instrumentation used. nih.govresearchgate.net In a research context, it is crucial for investigating discrepancies with chromogenic assays, which often correlate with specific F8 gene missense mutations. thieme-connect.comnih.gov These discrepancies can arise because some FVIII mutations may affect the protein's stability or its interaction with other coagulation factors in a way that is differentially detected by the two assay types. thieme-connect.com For example, some modified recombinant FVIII products, particularly those with polyethylene (B3416737) glycol (PEG) modifications, may show underestimated activity in one-stage assays depending on the reagent used. researchgate.netresearchgate.net

Assay TypePrincipleKey MeasurementCommon Research Applications
Chromogenic Substrate Assay (CSA)Two-stage enzymatic assay. FVIIIa-dependent generation of FXa is measured by the cleavage of a colorimetric substrate. practical-haemostasis.compractical-haemostasis.comRate of color change (absorbance), directly proportional to FVIII activity. practical-haemostasis.comPotency determination of modified FVIII products, resolving diagnostic discrepancies in mild hemophilia A, research where high specificity is required. researchgate.netlabcorp.com
One-Stage Clotting Assay (aPTT-based)Clot-based assay. Measures the time to fibrin clot formation in FVIII-deficient plasma. core.ac.ukClotting time, inversely proportional to FVIII activity. mayocliniclabs.comInvestigating assay discrepancies linked to F8 mutations, studying the impact of different aPTT reagents on FVIII measurement. thieme-connect.comresearchgate.net

Thrombin Generation Assays (TGAs) offer a more holistic view of coagulation potential compared to assays that measure a single factor's activity. The Calibrated Automated Thrombogram (CAT) is a widely used TGA method. haematologica.orgscispace.com

Principle: TGA measures the total amount of thrombin produced over time after coagulation is initiated in a plasma sample. frontiersin.org A fluorogenic substrate for thrombin is added to the plasma, and the fluorescence generated as thrombin cleaves the substrate is continuously monitored. scispace.com This allows for the construction of a thrombin generation curve, from which several key parameters can be derived. scispace.com

Research Findings: Research has demonstrated a strong correlation between FVIII activity levels and TGA parameters like the Endogenous Thrombin Potential (ETP) and peak thrombin height. frontiersin.orgashpublications.org However, TGA can reveal nuances not captured by standard activity assays. For instance, after FVIII administration, thrombin generation can remain elevated even after FVIII activity levels have started to decline. frontiersin.org Studies have also shown significant inter-patient variability in thrombin generation for the same FVIII level, suggesting TGA can provide a more individualized assessment of coagulation status. frontiersin.org To improve sensitivity, especially at very low FVIII levels characteristic of severe hemophilia, research has shown that initiating the assay with a combination of tissue factor (TF) and activated Factor XI (FXIa) is more effective than using TF alone. nih.gov

TGA ParameterDescriptionRelevance to FVIII Research
Lag TimeThe time until the start of thrombin generation.Can be prolonged in FVIII deficiency, reflecting a delay in the initiation of coagulation. haematologica.org
Endogenous Thrombin Potential (ETP)The total amount of thrombin generated over time (area under the curve).Strongly correlates with FVIII levels and is considered a key indicator of overall coagulation capacity. haematologica.orgfrontiersin.org
Peak ThrombinThe maximum concentration of thrombin reached.Directly reflects the rate and extent of the propagation phase of coagulation, which is heavily dependent on FVIII. haematologica.org
Time to PeakThe time taken to reach the maximum thrombin concentration.Inversely correlates with FVIII levels; faster time to peak indicates more efficient thrombin generation. haematologica.org

Proteomic and Interactomic Approaches to Blood-Coagulation Factor VIII Interactions

Understanding the function of FVIII requires identifying its binding partners. Proteomic and interactomic methodologies are powerful tools for mapping the FVIII "interactome."

Research Findings: Mass spectrometry (MS)-based techniques are central to this field. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been used to map the binding sites between FVIII and other proteins with high precision. For instance, HDX-MS studies have detailed the interaction between FVIII and its carrier protein, von Willebrand factor (VWF), confirming that the primary binding site on FVIII is within its C1 domain, with secondary contributions from the C2 and A3 domains. ashpublications.orgnih.gov Similarly, HDX-MS has been employed to identify the extended surface on FVIII that interacts with the Low-density lipoprotein receptor-related protein 1 (LRP1), a key receptor involved in FVIII clearance. sanquin.orgnih.gov These studies reveal that the interaction involves multiple "hot-spot" lysine (B10760008) residues across the FVIII surface rather than a single discrete site. nih.gov Proteomic analysis of plasma-derived FVIII concentrates using MS has also been crucial for identifying co-purifying proteins, providing insights into product purity and the presence of other coagulation factors like prothrombin. nih.gov

Interacting ProteinFVIII Domain(s) ImplicatedResearch MethodologyKey Finding
von Willebrand Factor (VWF)C1 domain (primary), C2, A3, acidic a3 peptideElectron Microscopy, HDX-MS ashpublications.orgnih.govConfirms the C1 domain as the major binding site for VWF, essential for FVIII stability in circulation. ashpublications.org
Low-density lipoprotein receptor-related protein 1 (LRP1)Extended surface on Light Chain (A3-C1-C2) with multiple lysine residuesHDX-MS, Surface Plasmon Resonance nih.govIdentifies a broad interaction surface responsible for FVIII clearance from circulation. sanquin.orgnih.gov
Activated Factor IX (FIXa)A-domains (e.g., region 1803-1810) sanquin.orgChemical Footprinting-MS, Mutagenesis sanquin.orgMaps regions critical for FVIII's cofactor function in the tenase complex. sanquin.org
Calnexin (B1179193)Not specifiedConfocal Microscopy nih.govsorbonne-universite.frIdentified as an ER chaperone involved in FVIII folding and secretion pathway. nih.govsorbonne-universite.fr

Advanced Imaging Techniques for Blood-Coagulation Factor VIII Localization and Dynamics

Visualizing where FVIII is synthesized, stored, and how it moves within cells is critical for understanding its biology and the mechanisms leading to its deficiency.

Research Findings: Confocal laser scanning microscopy has been a pivotal technique in this area. Studies using confocal microscopy have tracked the intracellular trafficking of FVIII from its synthesis in the endoplasmic reticulum (ER), where it co-localizes with chaperones like calnexin, to its transport to the Golgi complex. nih.govsorbonne-universite.frthieme-connect.com These studies have revealed that a significant portion of recombinant FVIII can be retained in the ER, highlighting a bottleneck in its secretion pathway. nih.govsorbonne-universite.fr Imaging has also been instrumental in demonstrating that FVIII can be co-targeted with VWF to specialized endothelial cell storage organelles called Weibel-Palade bodies (WPBs). haematologica.orghaematologica.orgnih.gov Transfection of FVIII into endothelial cells shows that it co-localizes with VWF in these granules, effectively switching its secretion from a constitutive (continuous) pathway to a regulated one, where it can be released upon stimulation. haematologica.orgnih.gov Immunoelectron microscopy has further confirmed the localization of FVIII-related antigen within Weibel-Palade bodies in normal endothelial cells. oup.com

Emerging Concepts and Future Research Directions in Blood Coagulation Factor Viii Biology

Novel Insights into Blood-Coagulation Factor VIII Regulation and Turnover Pathways

Recent investigations have considerably deepened the understanding of Factor VIII (FVIII) regulation and turnover, moving beyond its well-established role in coagulation. A key player in FVIII clearance from circulation is the low-density lipoprotein receptor-related protein 1 (LRP1), predominantly expressed in the liver ahajournals.orgnih.gov. LRP1 mediates the uptake and subsequent degradation of FVIII, significantly influencing its plasma levels ahajournals.orgnih.gov. Although FVIII circulates in a complex with von Willebrand factor (VWF), which generally inhibits FVIII binding to LRP1, questions remain regarding the precise mechanisms by which LRP1 clears FVIII when it dissociates from the FVIII/VWF complex ahajournals.orgresearchgate.net. Studies indicate that both LRP1 and the LDL receptor (LDLR) cooperate in regulating FVIII levels and clearance in vivo, with LRP1 having a more prominent role nih.gov. Furthermore, FVIII binds to LRP1 through bivalent interactions, involving lysine (B10760008) residues in its A2 and C2 domains, suggesting a high-affinity interaction that drives its rapid endocytosis nih.gov.

Beyond LRP1, other receptors and pathways contribute to FVIII endocytosis and turnover. Heparan sulfate (B86663) proteoglycans (HSPGs), asialoglycoprotein receptors, and megalin are also involved in the clearance of free FVIII researchgate.net. The mannose-sensitive receptor CD206 (macrophage mannose receptor, MR) has been identified as a key endocytic receptor for FVIII in human dendritic cells, where high mannose-ending glycans at position 2118 on the C1 domain of FVIII interact with CD206, leading to FVIII internalization researchgate.netfrontiersin.orgfrontiersin.org. This endocytosis is a critical step in the development of anti-FVIII immune responses, as it facilitates the presentation of FVIII-derived peptides to CD4+ T lymphocytes by antigen-presenting cells (APCs) frontiersin.orgfrontiersin.org.

Table 1: Key Receptors and Mechanisms in Factor VIII Clearance

Receptor/PathwayLocation/Cell TypeFVIII Interaction MechanismOutcome/Impact on FVIII LevelsReferences
LRP1Liver, MacrophagesMediates uptake and degradation; Bivalent interactionPrimary clearance, regulates plasma levels ahajournals.orgnih.govnih.gov
LDLRLiverCooperates with LRP1 in clearanceContributes to FVIII regulation nih.gov
HSPGsLiver surfaceBinds free FVIII; affects half-lifeInvolved in rapid clearance researchgate.net
CD206 (Mannose R.)Dendritic Cells, MacrophagesBinds mannose-ending glycans (e.g., at Asn2118)Endocytosis, antigen presentation, immunogenicity researchgate.netfrontiersin.orgfrontiersin.org
VWFPlasmaChaperone, protects FVIII from endocytosis and degradationExtends FVIII half-life, reduces immunogenicity ashpublications.orgmdpi.com
ThrombinCirculationCan activate and degrade FVIIIInvolved in FVIII turnover during coagulation mdpi.com

Exploration of Non-Coagulant Roles of Blood-Coagulation Factor VIII (Hypotheses and Preclinical Evidence)

While primarily known for its role in coagulation, emerging research suggests that Factor VIII may exert non-coagulant functions, particularly in areas like bone metabolism and inflammation. These pleiotropic roles are still being elucidated, with preclinical evidence providing a foundation for future investigation.

In the context of bone physiology, several studies indicate FVIII's involvement in various molecular pathways. The FVIII-VWF complex has been shown to directly influence osteoclast and cell apoptosis in in vitro models. This complex appears to regulate osteoclastogenesis through two distinct mechanisms: physically interacting with RANKL (receptor activator of nuclear factor κ B ligand) to inactivate the protein, and enhancing the effect of osteoprotegerin (OPG) mdpi.comresearchgate.net. These findings highlight a complex involvement of FVIII in bone turnover and in the bone damage associated with hemophilia and tumorigenesis mdpi.com. Experimental data further suggest that FVIII may regulate bone turnover by modulating LRP-1 expression on the cell membrane, which itself plays a role in osteoclast activity and protects against osteoporosis mdpi.com. While these data confirm a relationship between FVIII and bone metabolism, many mechanisms remain to be fully understood mdpi.comresearchgate.net.

Beyond bone, FVIII's potential roles in inflammation and vascular remodeling are also being explored. Preclinical studies have identified profound vascular changes associated with joint bleeding in FVIII-deficient mice, including synovial neovascularization and increased vascular permeability nih.gov. These changes may destabilize vessels, contributing to bleeding tendencies and the progression of hemophilic arthropathy (HA) nih.gov. Interestingly, FVIII replacement therapy in these mouse models, despite reducing joint bleeding, had limited effect on these vascular parameters, suggesting that even small volumes of blood can trigger significant synovitis and vascular responses that are not entirely mitigated by short-term FVIII replacement nih.gov. This hints at a role for FVIII, or its deficiency, in regulating vascular integrity and inflammatory responses independent of its direct hemostatic function. Other proposed non-coagulant roles, observed in preclinical studies, include involvement in cardiovascular disease, hypertension, brain and renal function, cancer incidence and spread, macrophage polarization, and angiogenesis researchgate.net.

Development of Next-Generation Blood-Coagulation Factor VIII Variants with Mechanistically Designed Properties

The limited half-life of conventional Factor VIII (FVIII) products necessitates frequent intravenous infusions, posing a significant burden for individuals with Hemophilia A. This challenge has driven the development of next-generation FVIII variants with mechanistically designed properties, primarily focusing on extended half-life (EHL) and improved functionality, including resistance to inhibitors.

One successful approach to extend FVIII's half-life involves Fc fusion technology, exemplified by recombinant FVIII Fc fusion protein (rFVIIIFc). Preclinical data demonstrated that FVIII could be "rescued" from degradation by a natural protective pathway mediated by the neonatal Fc receptor (FcRn), leading to an extended half-life ashpublications.org. In mice and dogs with hemophilia A, the terminal plasma half-life of rFVIIIFc was approximately twice as long as that of conventional recombinant FVIII ashpublications.org. Clinical studies have confirmed these preclinical findings, showing rFVIIIFc to have a 1.54- to 1.70-fold longer elimination half-life and lower clearance compared to conventional FVIII ashpublications.org. This extension allows for less frequent infusions, improving the treatment burden for patients.

Another strategy involves PEGylation, where polyethylene (B3416737) glycol (PEG) molecules are covalently attached to FVIII. PEGylation aims to increase the hydrodynamic radius of the protein, reducing its renal clearance and proteolytic degradation, thereby extending its circulation time researchgate.net. An example is rurioctocog alfa pegol (BAX 855), a PEGylated human full-length recombinant FVIII with a 20-kDa branched PEG researchgate.net. This modification has been optimized to retain FVIII functionality while improving pharmacokinetic properties and allowing for less frequent injections researchgate.net.

Beyond half-life extension, research is ongoing to develop FVIII variants that can bypass or overcome the presence of inhibitory antibodies, a significant complication in hemophilia A treatment. Emicizumab, a humanized anti-Factor IXa/Factor X bispecific monoclonal antibody, mimics the cofactor function of activated FVIII (FVIIIa) ahajournals.orgahajournals.org. It does not require activation by thrombin and is not inactivated by activated protein C, distinguishing it from native FVIIIa ahajournals.orgahajournals.org. Emicizumab has shown hemostatic efficacy in clinical studies of patients with hemophilia A, regardless of the presence of FVIII inhibitors, highlighting a novel mechanism to restore coagulation in challenging cases ahajournals.orgahajournals.org. This "FVIII mimetic" approach offers a promising avenue for patients with inhibitors.

Engineered FVIII variants are also being designed to enhance stability and improve specific activity. This includes modifications aimed at strengthening the interaction between FVIII and VWF, which is critical for FVIII's stability and circulation mdpi.com. Furthermore, structural insights into the FVIIIa-FIXa-FX ternary complex are being leveraged to design variants with improved catalytic efficiency or modified interactions, aiming to unravel the pathophysiology of coagulation disorders caused by cross-reactive material (CRM) positive mutations scilit.commdpi.com.

Table 2: Properties of Next-Generation Factor VIII Variants

Variant TypeMechanism of ActionKey BenefitExamples/ConceptsReferences
Fc Fusion ProteinsFcRn-mediated recycling, reduced degradationExtended half-liferFVIIIFc ashpublications.org
PEGylated FVIIIIncreased hydrodynamic radius, reduced clearanceExtended half-lifeRurioctocog alfa pegol (BAX 855) researchgate.net
Bispecific AntibodiesMimics FVIIIa cofactor functionBypasses FVIII inhibitors, no activation neededEmicizumab ahajournals.orgahajournals.org
Engineered for Stability/ActivityModifications for enhanced VWF binding, improved catalytic efficiencyEnhanced stability, specific activityConceptual, ongoing research mdpi.comscilit.commdpi.com

Advances in Gene Therapy Vector Design and Delivery for F8 Expression (Preclinical and Mechanism-of-Action Studies)

Gene therapy for Hemophilia A aims to provide a continuous, endogenous supply of functional Factor VIII (FVIII) by introducing a correct copy of the F8 gene into patient cells, primarily hepatocytes. Significant advancements in vector design and delivery systems have propelled this field forward, with numerous preclinical and mechanism-of-action studies informing clinical translation.

Adeno-associated virus (AAV) vectors are the predominant choice for F8 gene delivery due to their low immunogenicity, ability to transduce non-dividing cells, and sustained transgene expression. Research focuses on optimizing AAV serotypes to improve liver tropism and transduction efficiency, as the liver is the primary site of FVIII synthesis. Novel AAV capsids are being engineered to enhance tissue specificity, evade pre-existing neutralizing antibodies, and allow for lower therapeutic doses. Preclinical studies in hemophilia A animal models, particularly F8-deficient mice, have demonstrated successful and sustained FVIII expression following AAV-mediated gene transfer, leading to correction of the bleeding phenotype frontiersin.orgiu.edu. The mechanism of action involves the AAV vector delivering the F8 gene into hepatocytes, where it is transcribed and translated into functional FVIII protein, which is then secreted into the bloodstream.

Beyond standard AAV approaches, strategies to mitigate immune responses against the transduced FVIII, a significant hurdle in gene therapy, are actively being investigated. These include co-administration of immunomodulatory agents or the use of tolerogenic gene therapy strategies. Understanding the cellular mechanisms of FVIII trafficking and antigen presentation in the context of gene therapy is crucial iu.edu. Studies have shown that FVIII trafficking to CD4+ T cells, which play a vital role in triggering anti-FVIII inhibitor formation, relies on specific antigen-presenting cells in the spleen iu.edu. Furthermore, stimulating innate immune sensors like Toll-like receptor 9 can strengthen the immune response to FVIII, indicating intrinsic immunostimulatory properties of FVIII itself iu.edu. These insights are guiding the development of more tailored and efficient gene therapy approaches that aim to induce immune tolerance.

Non-viral gene therapy approaches, though less advanced clinically, are also being explored. These involve the direct delivery of F8 plasmids or minicircles using various physical or chemical methods. While generally less efficient than viral vectors, they offer potential safety advantages, such as reduced immunogenicity and insertional mutagenesis risk.

Furthermore, advancements in gene editing technologies, such as CRISPR/Cas9, are being investigated for their potential to correct F8 gene mutations directly in situ. Preclinical studies are exploring the feasibility and safety of precise genomic editing to restore endogenous FVIII production. The mechanism involves targeting the specific mutation in the F8 gene within hepatocytes, leading to permanent correction and expression of native FVIII.

High-Throughput Screening Methodologies for Modulators of Blood-Coagulation Factor VIII Activity and Stability

High-throughput screening (HTS) methodologies are revolutionizing the discovery of novel modulators that can enhance Factor VIII (FVIII) activity and stability, representing a critical area for future therapeutic development in hemophilia A. These methods enable the rapid and efficient evaluation of vast compound libraries, accelerating the identification of promising drug candidates.

Traditional FVIII activity assays, such as one-stage clotting assays and chromogenic substrate assays, have been adapted for HTS platforms. These assays measure FVIII's ability to participate in the intrinsic coagulation cascade and activate Factor X, or directly quantify its proteolytic activity. Miniaturization of these assays into 96- or 384-well plate formats, combined with automated liquid handling systems and robotic plate readers, allows for the screening of thousands of compounds daily. This enables researchers to identify small molecules or biologics that can increase FVIII's procoagulant activity, potentially by enhancing its interaction with Factor IXa or Factor X, or by protecting it from inactivation.

Beyond activity, HTS is also being applied to identify modulators that improve FVIII stability, a critical factor for extending its half-life and reducing infusion frequency. FVIII is inherently unstable, susceptible to proteolytic degradation and inactivation. HTS assays for stability can include evaluating the protective effects of compounds against thermal, chemical, or proteolytic stress on FVIII. This might involve measuring FVIII activity after exposure to stress conditions in the presence or absence of candidate modulators. Techniques such as fluorescence-based assays that detect conformational changes or aggregation, or binding assays that assess the integrity of FVIII's interaction with VWF or other chaperones, can be adapted for HTS.

The development of high-throughput methods for screening FVIII protein-protein interactions is also crucial. For example, identifying compounds that strengthen the FVIII-VWF interaction could lead to FVIII variants with enhanced in vivo stability and reduced clearance mdpi.com. Similarly, screens for molecules that interfere with FVIII's interaction with clearance receptors like LRP1 could lead to novel half-life extending therapies. Biosensor-based HTS platforms, such as surface plasmon resonance (SPR) or bio-layer interferometry (BLI), can be adapted for rapid assessment of binding kinetics and affinities between FVIII and potential modulators.

Automated cell-based assays are also increasingly employed. These assays can mimic the in vivo environment more closely, allowing for the identification of compounds that modulate F8 gene expression, FVIII synthesis, or secretion from cells. For instance, high-throughput flow cytometry or luminescence-based reporter assays in engineered cell lines expressing FVIII can be used to screen for compounds that enhance FVIII production or reduce its intracellular degradation.

Data analysis in HTS is supported by sophisticated bioinformatics tools, allowing for the rapid processing and interpretation of large datasets. This includes algorithms for hit identification, dose-response curve fitting, and clustering of compounds based on their mechanistic profiles. The integration of HTS with computational drug design and artificial intelligence is further accelerating the discovery process, enabling the rational design and virtual screening of potential FVIII modulators before experimental validation.

Table 3: High-Throughput Screening Methodologies for FVIII Modulators

MethodologyTarget Property/MechanismAssay PrincipleAdvantages
Activity Assays (e.g., clotting/chromogenic)FVIII procoagulant activityMeasures FVIII's role in coagulation cascade or Factor X activationDirect functional assessment
Stability AssaysFVIII resistance to degradation/inactivationMeasures retained FVIII activity after stress exposure; conformational changesIdentifies half-life extenders
Protein-Protein Interaction AssaysFVIII binding to VWF or clearance receptorsMeasures binding kinetics and affinityIdentifies modulators of FVIII circulation
Cell-Based AssaysF8 gene expression, FVIII synthesis/secretionReporter gene assays, flow cytometry, luminescenceMimics in vivo conditions, identifies modulators of FVIII production

Q & A

Q. What methodological considerations are critical for accurately measuring Factor VIII activity in plasma?

Factor VIII activity assays require standardization using chromogenic or one-stage clotting assays. Chromogenic assays measure Factor Xa generation via Factor IXa-Factor VIIIa-phospholipid complexes, while clotting assays rely on activated partial thromboplastin time (aPTT) prolongation correction. Key steps include:

  • Calibration against the International Standard for Factor VIII to ensure reproducibility .
  • Pre-analytical controls: Avoid heparin contamination, ensure plasma is processed within 4 hours, and delay testing 4–6 weeks post-anticoagulant therapy to minimize interference .
  • Validation of phospholipid composition and calcium ion concentrations to mimic physiological coagulation .

Q. How do structural variations in Factor VIII isoforms influence functional assays in hemophilia research?

Factor VIII exists as high-molecular-weight (HMW) and low-molecular-weight (LMW) isoforms. Hemophilia A typically involves LMW deficiency, while HMW remains intact. Researchers must:

  • Use immunoassays (e.g., ELISA) to differentiate isoform-specific antigen levels.
  • Correlate activity assays (e.g., one-stage) with isoform quantification to resolve discrepancies in mild hemophilia cases .
  • Validate assays with recombinant Factor VIII variants to assess domain-specific functional deficits (e.g., A2 or C2 domain mutations) .

Q. What preanalytical variables confound Factor VIII measurements in hypercoagulable or inflammatory states?

As an acute-phase protein, Factor VIII levels rise during inflammation. Mitigation strategies include:

  • Documenting concurrent clinical conditions (e.g., infection, pregnancy) and medications (e.g., steroids) .
  • Measuring C-reactive protein (CRP) or interleukin-6 (IL-6) to contextualize elevated Factor VIII activity .
  • Avoiding sampling during acute thrombosis or within 4 weeks of thrombotic events .

Advanced Research Questions

Q. How can structural biology techniques elucidate the Factor VIIIa-IXa interaction mechanism?

  • X-ray crystallography and cryo-EM have resolved the A2 domain (residues 558–720) as critical for binding Factor IXa’s Gla domain. Key findings:
    • Mutagenesis of Arg562 and Glu564 disrupts cofactor activity, reducing thrombin generation by >90% .
    • Phospholipid membranes enhance binding affinity via Factor VIIIa’s C1/C2 domains , which can be studied using surface plasmon resonance (SPR) .
  • Molecular dynamics simulations model conformational changes in Factor VIIIa during membrane binding .

Q. What experimental approaches identify epitopes of anti-Factor VIII inhibitory antibodies?

  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps antibody-binding regions by detecting solvent-protected residues in Factor VIII domains .
  • Phage display libraries screen patient-derived antibodies to isolate epitopes (e.g., C2 domain residues 2228–2240 are commonly targeted) .
  • Murine hemophilia models assess in vivo pathogenicity of non-classical anti-C2 antibodies using tail-clip bleeding assays .

Q. How do microfluidic models advance the study of Factor VIII’s role in coagulation dynamics?

  • Microfluidic platforms simulate spatial regulation by patterning tissue factor or phospholipid surfaces to localize thrombin generation.
  • Key parameters:
    • Flow rates mimicking venous vs. arterial shear stress .
    • Gradient-controlled activation to quantify threshold Factor VIII concentrations required for clot propagation .
  • Applications include testing novel Factor VIII variants for resistance to shear-induced degradation .

Q. What systematic review methodologies are robust for evaluating Factor VIII prophylactic efficacy?

  • Follow PRISMA guidelines with inclusion criteria: RCTs, quasi-randomized studies, and long-term observational data .
  • Meta-analysis endpoints: Annualized bleeding rates (ABR), Factor VIII trough levels, and inhibitor development.
  • Adjust for heterogeneity using random-effects models and subgroup analyses (e.g., pediatric vs. adult cohorts) .

Q. How can lentiviral vector-based gene therapy optimize Factor VIII expression in hemophilia A?

  • Vector design : Codon-optimized B-domain-deleted (BDD) Factor VIII under endothelial-specific promoters (e.g., CDH5 ) enhances hepatic expression .
  • Preclinical validation :
    • Immunodeficient mice assess sustained expression (>6 months) and antibody responses.
    • Factor VIII knockout pigs evaluate hemostatic correction in large-animal bleeding models .
  • Biodistribution studies using qPCR quantify vector persistence in target organs .

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